2-(1,1-Difluoroethyl)-1,3-thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKARNXFYGTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 2-(1,1-Difluoroethyl)-1,3-thiazole is a molecule of significant interest within this class. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive direct experimental data, this document emphasizes the established experimental protocols for determining these properties, providing researchers with a robust framework for its characterization. Data for structurally similar compounds are presented for comparative purposes.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅F₂NS
-
Molecular Weight: 149.16 g/mol
-
CAS Number: Not available in searched databases.
-
Chemical Structure:
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| logP (Octanol/Water Partition Coefficient) | 1.6 - 2.4 | This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability. Predictions for derivatives like this compound-4-carbaldehyde and 2-(bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole fall within this range[1]. |
| Boiling Point | ~150-180 °C | Estimated based on the boiling point of 2-ethylthiazole (148 °C) and the influence of fluorine substitution. A derivative, this compound-5-sulfonyl chloride, has a predicted boiling point of 284.0±40.0 °C, indicating the significant effect of further substitution[2][3]. |
| pKa (Acid Dissociation Constant) | ~1-2 | The thiazole ring is weakly basic. The electron-withdrawing nature of the difluoroethyl group is expected to further decrease the basicity of the thiazole nitrogen compared to non-fluorinated analogs. |
Comparative Physicochemical Data of Structurally Related Compounds
To provide context, the following table summarizes the experimental physicochemical properties of 2-ethylthiazole, a non-fluorinated analog.
| Property | 2-Ethylthiazole |
| Molecular Formula | C₅H₇NS |
| Molecular Weight | 113.18 g/mol [3] |
| Boiling Point | 148 °C at 760 mmHg[3] |
| logP | 1.8 (predicted)[3] |
| Physical Description | Colorless clear liquid |
The introduction of the two fluorine atoms in this compound is expected to increase the molecular weight, boiling point, and lipophilicity (logP) compared to 2-ethylthiazole.
Experimental Protocols for Physicochemical Property Determination
This section details the standard experimental procedures for determining the key physicochemical properties of organic compounds like this compound.
Although this compound is likely a liquid at room temperature, this protocol is crucial for solid derivatives.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the solid compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated slowly (1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2[4][5][6][7].
-
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block)[8][9][10].
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube[11][12].
-
-
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline.
-
Procedure (Qualitative):
-
Add approximately 10 mg of the compound to a test tube.
-
Add 1 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely. Solubility is often categorized as soluble, partially soluble, or insoluble[13][14][15][16][17].
-
-
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It quantifies the strength of an acid. For a base, it refers to the pKa of its conjugate acid.
-
Methods:
-
Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often a water-organic mixture for poorly soluble compounds) and titrated with a standard acid or base. The pH is monitored with a pH meter, and the pKa is determined from the midpoint of the titration curve[18][19].
-
Spectrophotometry (UV-Vis): This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data[18][19].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons near the ionization site as a function of pH can be used to determine the pKa[20][21][22].
-
-
Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. logP is the logarithm of this coefficient.
-
Methods:
-
Shake-Flask Method: This is the traditional method where the compound is dissolved in a mixture of octanol and water. The mixture is shaken to allow for partitioning, and then the phases are separated. The concentration of the compound in each phase is determined (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as log([concentration in octanol]/[concentration in water])[23].
-
High-Performance Liquid Chromatography (HPLC): A rapid and widely used method where the logP is estimated from the retention time of the compound on a reverse-phase HPLC column. The retention time is correlated with the logP values of a set of standard compounds with known logP values[24][25][26][27].
-
Relevance in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine, particularly a difluoroethyl group, can significantly modulate a molecule's properties:
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral absorption.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
-
pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of nearby basic centers, affecting the ionization state of the molecule at physiological pH and influencing its solubility and target engagement.
Fluoroalkyl-thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents[28][29][30][31].
Visualized Workflows and Relationships
Caption: A logical workflow for the synthesis, characterization, and physicochemical profiling of a novel compound.
Caption: The interplay between key physicochemical properties influencing oral drug absorption.
References
- 1. PubChemLite - this compound-4-carbaldehyde (C6H5F2NOS) [pubchemlite.lcsb.uni.lu]
- 2. This compound-5-sulfonyl chloride CAS#: 2648962-47-2 [m.chemicalbook.com]
- 3. 2-Ethylthiazole | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. acdlabs.com [acdlabs.com]
- 24. agilent.com [agilent.com]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. globalresearchonline.net [globalresearchonline.net]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1,1-Difluoroethyl)-1,3-thiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related derivatives and general synthetic methodologies for the thiazole scaffold.
Compound Identification and Structure
As of the latest searches, a specific CAS number for this compound has not been identified in public databases. This may indicate that the compound is a novel entity or has not been extensively documented.
The chemical structure of this compound is defined by a 1,3-thiazole ring substituted at the 2-position with a 1,1-difluoroethyl group.
Chemical Structure:
Physicochemical Data of Related Thiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-(Bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole | Not Available | C6H6BrF2NS | 240.937 | 2.4 | 0 | 4 |
| 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole | 1301739-24-1 | C5Cl5F2NS | 321.387 | 5.2 | 0 | 4 |
Data for 2-(Bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole is predicted.[1] Data for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole is from available chemical and physical properties.[2]
Synthesis of Thiazole Derivatives: Experimental Protocols
The synthesis of the thiazole ring is a well-established process in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.[3] The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole nucleus.[3]
General Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[3] This method is highly adaptable for the preparation of various substituted thiazoles.
Reaction Scheme:
Detailed Experimental Protocol (General Example):
-
Reaction Setup: A solution of the α-haloketone (1.0 equivalent) in a suitable solvent, such as ethanol or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thioamide: The thioamide (1.0-1.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired thiazole derivative.
To synthesize this compound, a potential thioamide precursor would be 2,2-difluoropropanethioamide.
Biological Significance of Thiazole Derivatives
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceutical agents.[4][5] Its presence is crucial for the activity of Vitamin B1 (Thiamine).[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in many compounds exhibiting potent activity against various bacterial and fungal strains.[4][6][7]
-
Anticancer Activity: Several thiazole-containing molecules have been investigated and developed as anticancer agents, showing efficacy against cell lines such as breast cancer.[5][6]
-
Anti-inflammatory and Analgesic Properties: The structural features of thiazoles make them attractive candidates for the development of new anti-inflammatory and pain-relieving drugs.[8]
-
Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential as antiviral, antidiabetic, and antihypertensive agents.[5][8]
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole derivatives, based on the Hantzsch synthesis methodology.
Caption: A generalized workflow for the synthesis of thiazole derivatives.
References
- 1. PubChemLite - Refchem:459976 (C6H6BrF2NS) [pubchemlite.lcsb.uni.lu]
- 2. 1301739-24-1(2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole) | Kuujia.com [kuujia.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Rise of Fluorinated Thiazoles: A Technical Guide to the Biological Activity of 2-(1,1-Difluoroethyl)-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within this chemical space, the 2-(1,1-difluoroethyl)-1,3-thiazole scaffold has emerged as a promising core for the development of novel therapeutic and crop protection agents. This technical guide provides an in-depth analysis of the biological activity of this class of compounds, with a particular focus on their fungicidal properties through the inhibition of succinate dehydrogenase.
Fungicidal Activity: A Quantitative Overview
Derivatives of this compound, particularly the 4-carboxamides, have demonstrated significant potential as fungicides. Their primary mechanism of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these compounds effectively disrupt fungal respiration, leading to cell death.
The following table summarizes the in vitro fungicidal activity of a selection of this compound-4-carboxamide derivatives against various plant pathogenic fungi.
| Compound ID | R Group (at Amide Nitrogen) | Target Fungus | EC50 (mg/L) | Reference |
| I-a | 2-methylphenyl | Rhizoctonia cerealis | 8.5 | [1] |
| I-b | 2-chlorophenyl | Rhizoctonia cerealis | 7.2 | [1] |
| I-c | 2-trifluoromethylphenyl | Rhizoctonia cerealis | 4.9 | [1] |
| II-a | 2-methylphenyl | Sclerotinia sclerotiorum | 1.5 | [2] |
| II-b | 2,6-dichlorophenyl | Sclerotinia sclerotiorum | 0.8 | [2] |
| II-c | 2-chloro-6-fluorophenyl | Sclerotinia sclerotiorum | 0.6 | [2] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of these thiazole derivatives is directly linked to their ability to inhibit succinate dehydrogenase. The table below presents the in vitro inhibitory activity of selected compounds against SDH isolated from Rhizoctonia solani.
| Compound ID | R Group (at Amide Nitrogen) | Target Enzyme | IC50 (mg/L) | Reference |
| III-a | 2-methylphenyl | R. solani SDH | 6.32 | [3] |
| III-b | 2-trifluoromethylphenyl | R. solani SDH | 6.06 | [3] |
dot
Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Experimental Protocols
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)[4]
This protocol details the evaluation of the fungicidal activity of the test compounds against various plant pathogenic fungi.
1. Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
2. Compound Preparation:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Mix the appropriate volume of the stock solution into 20 mL of molten PDA to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µg/mL).
-
Pour the PDA containing the test compound into sterile Petri dishes.
-
A 1% DMSO solution mixed with PDA serves as the blank control. Commercial fungicides (e.g., Boscalid, Tebuconazole) are used as positive controls.
3. Inoculation and Incubation:
-
Place a 6 mm mycelial disc of the target fungus, taken from the edge of an actively growing culture, onto the center of the solidified PDA plates.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
4. Data Collection and Analysis:
-
Measure the diameter of the fungal colony after a defined incubation period (e.g., 48-72 hours), or until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis of the inhibition data at different concentrations.
Caption: Workflow for the Succinate Dehydrogenase Inhibition Assay.
Conclusion
The this compound scaffold represents a highly promising area for the discovery of novel fungicides. The data presented herein demonstrates the potent in vitro activity of carboxamide derivatives against key plant pathogens, which is directly correlated with their ability to inhibit the essential mitochondrial enzyme, succinate dehydrogenase. The provided experimental protocols offer a foundation for the continued evaluation and optimization of these compounds. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of this chemical class is warranted to fully realize their potential in agricultural applications.
References
- 1. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors [mdpi.com]
Spectroscopic Characterization of 2-(1,1-Difluoroethyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1,1-Difluoroethyl)-1,3-thiazole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural fragments—the 1,1-difluoroethyl group and the 1,3-thiazole ring. This guide is intended to assist researchers in the identification and characterization of this compound and its analogues.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.1 - 2.3 | Triplet | ~18-20 (³JHF) | -CH₃ |
| ~7.8 - 8.0 | Doublet | ~3-4 (³JHH) | Thiazole H-5 |
| ~8.0 - 8.2 | Doublet | ~3-4 (³JHH) | Thiazole H-4 |
Note: The methyl protons are expected to show a triplet multiplicity due to coupling with the two equivalent fluorine atoms. The exact chemical shifts of the thiazole protons can be influenced by solvent effects.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~25 - 30 | Triplet | ~25-30 (²JCF) | -CH₃ |
| ~120 - 125 | Triplet | ~240-250 (¹JCF) | -C(F₂) |
| ~125 - 130 | Singlet | - | Thiazole C-5 |
| ~145 - 150 | Singlet | - | Thiazole C-4 |
| ~170 - 175 | Triplet | ~35-40 (²JCF) | Thiazole C-2 |
Note: The carbon of the difluoroethyl group will exhibit a large one-bond coupling constant with the fluorine atoms. The adjacent methyl and C-2 carbons of the thiazole ring will show smaller two-bond C-F couplings.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~-90 to -110 | Quartet | ~18-20 (³JHF) | -C(F₂) |
Note: The fluorine spectrum is expected to show a quartet due to coupling with the three equivalent protons of the methyl group. The chemical shift is reported relative to a standard such as CFCl₃.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak - Medium | C-H stretching (thiazole ring) |
| ~2950 - 3000 | Weak - Medium | C-H stretching (methyl group) |
| ~1500 - 1600 | Medium | C=N stretching (thiazole ring) |
| ~1400 - 1500 | Medium | C=C stretching (thiazole ring) |
| ~1100 - 1200 | Strong | C-F stretching |
| ~800 - 900 | Medium | C-S stretching |
Note: The most characteristic feature in the IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Fragmentation Pathway |
| 149 | [M]⁺ | Molecular Ion |
| 130 | [M - F]⁺ | Loss of a fluorine atom |
| 84 | [M - CF₂H]⁺ | Loss of the difluoroethyl radical |
| 65 | [C₂H₃F₂]⁺ | 1,1-Difluoroethyl cation |
Note: The mass spectrum is expected to show a clear molecular ion peak. Fragmentation will likely involve the loss of fluorine and the cleavage of the bond between the thiazole ring and the difluoroethyl group. High-resolution mass spectrometry would be essential to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard like TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion peak.
-
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.
Potential Therapeutic Targets of 2-(1,1-Difluoroethyl)-1,3-thiazole: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 2-(1,1-difluoroethyl)-1,3-thiazole based on established structure-activity relationships (SAR) of the thiazole scaffold and its derivatives, particularly those bearing fluoroalkyl substituents. As of the date of this publication, no direct experimental data for this compound is publicly available. The information presented herein is therefore inferential and intended to guide future research and drug development efforts.
Executive Summary
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a 1,1-difluoroethyl group at the 2-position of the thiazole ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the difluoroethyl group can enhance metabolic stability and modulate the binding affinity of the molecule to various biological targets. This guide explores the most probable therapeutic targets for this compound by drawing parallels with structurally related compounds, provides detailed experimental protocols for its future evaluation, and visualizes key biological pathways and experimental workflows.
Inferred Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on thiazole derivatives, this compound is predicted to exhibit primary activities in the realms of oncology and infectious diseases.
Anticancer Activity
The thiazole nucleus is a key component of several anticancer agents. The introduction of fluoroalkyl groups, such as trifluoromethyl, has been shown to be compatible with or enhance cytotoxic activity in various cancer cell lines.
Potential Targets:
-
Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis. Several thiazole-containing compounds act as VEGFR-2 inhibitors. The difluoroethyl moiety may confer favorable interactions within the ATP-binding pocket of kinases.
-
Microtubule Disruption: Some thiazole derivatives, like the epothilones, function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.
-
DNA-Interacting Enzymes: Thiazoles have been reported to inhibit enzymes like tyrosyl-DNA phosphodiesterase 1, which is involved in DNA repair.
Supporting Data from Analogous Compounds:
The following table summarizes the anticancer activity of various thiazole derivatives, providing a basis for the potential efficacy of this compound.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | % Inhibition | up to 48% | [1] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32, DU145 | IC50 | 10-50 µM | [2] |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | IC50 | 3.20-10.67 µM | [3] |
| Arylidene-hydrazinyl-thiazoles | MDA-MB-231, HeLa | IC50 | ~10-40 µM | [4] |
| Bis-thiazole derivatives | MCF-7 | IC50 | 35.81 µM | [5] |
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The lipophilicity and electronic effects of the difluoroethyl group could enhance cell wall/membrane penetration and interaction with microbial enzymes.
Potential Targets:
-
Bacterial Enzymes: Dihydrofolate reductase (DHFR) and DNA gyrase are potential targets.
-
Fungal Enzymes: Lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, is a common target for azole antifungals.
Supporting Data from Analogous Compounds:
The table below presents the minimum inhibitory concentrations (MIC) for various thiazole derivatives against bacterial and fungal strains.
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| 2,4-Disubstituted 1,3-thiazoles | E. coli, B. subtilis | MIC | 3.39 - 4.60 | [6] |
| Thiazole-imidazole-furan hybrids | E. coli, S. aureus | MIC | 4.88 - 39.06 | [7] |
| 2-(Cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC | 0.008 - 7.81 | [8] |
| 2,6-Diaminobenzobisthiazole derivatives | S. aureus, E. coli | MIC | as low as 3.125 | [9] |
| Benzothiazole derivatives | E. coli | MIC | 12.5 - 200 | [10] |
Key Experimental Protocols
The following are detailed methodologies for foundational assays to determine the biological activity of novel compounds like this compound.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth) to achieve the desired concentration range.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][15]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism, no compound) and negative (broth only) controls.[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare a 1x kinase buffer and a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[17]
-
Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test compound at various concentrations to the "Test Inhibitor" wells and a diluent solution to the "Blank" and "Positive Control" wells.[17]
-
Enzyme Addition: Add diluted recombinant VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.[17]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[17]
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well, which measures the amount of ATP remaining. Incubate at room temperature for 15 minutes.[17][18]
-
Luminescence Reading: Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[18]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that are potential targets for this compound.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways.
Experimental and Logical Workflows
Caption: A generalized workflow for preclinical drug discovery.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
The Advent of a Fluorinated Thiazole: A Technical Deep Dive into 2-(1,1-Difluoroethyl)-1,3-thiazole
For researchers, scientists, and professionals in drug development, the emergence of novel fluorinated heterocyclic compounds represents a significant leap forward in the quest for more potent and targeted therapeutics. Among these, 2-(1,1-difluoroethyl)-1,3-thiazole has garnered attention as a promising scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this emerging molecule, collating available data to facilitate further research and development.
Introduction to a Privileged Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The synthesis of the this compound structure represents a confluence of these two key areas of medicinal chemistry, offering a novel building block for the development of next-generation pharmaceuticals.
Historical Context and Discovery
While the broader class of thiazole derivatives has a rich history dating back to the late 19th century with the pioneering work of Hantzsch, specific information regarding the first synthesis and discovery of this compound is not extensively documented in readily available literature. Its emergence is likely a result of the more recent and systematic exploration of fluorinated organic compounds for pharmaceutical applications. The existence of this compound is confirmed through its listing in several chemical supplier catalogs and its appearance in the broader claims of patents related to thiazole derivatives for various therapeutic areas. However, a seminal discovery paper detailing its initial synthesis and characterization has not been prominently identified.
Synthesis and Experimental Protocols
The construction of the this compound core can be conceptually approached through established methods for thiazole synthesis, with modifications to accommodate the fluorinated side chain. The Hantzsch thiazole synthesis, a classic and versatile method, provides a logical synthetic pathway.[1][2][3]
Proposed Synthetic Pathway via Hantzsch Thiazole Synthesis
The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the synthesis of this compound, the key precursors would be a suitable α-halocarbonyl compound and 2,2-difluoropropanethioamide.
Figure 1: Proposed Hantzsch synthesis pathway for this compound.
Experimental Protocol (General Hantzsch Synthesis):
A general procedure, adapted from known Hantzsch thiazole syntheses, would involve the following steps:[2]
-
Reaction Setup: A solution of the α-halocarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1][2]
-
Addition of Thioamide: The 2,2-difluoropropanethioamide (1 to 1.5 equivalents) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Note: Specific reaction conditions, such as temperature, reaction time, and the choice of base and solvent, would need to be optimized for this particular substrate to achieve optimal yields.
Physicochemical and Biological Data
While no specific biological activity data for this compound has been found, the broader class of thiazole derivatives exhibits a vast range of pharmacological activities, including:
-
Antimicrobial: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory: Many thiazole-containing compounds have shown potent anti-inflammatory effects.[7]
-
Anticancer: The thiazole scaffold is present in several anticancer agents, and new derivatives are continuously being explored for their antitumor potential.[3]
-
Antiviral: Certain thiazole derivatives have demonstrated activity against various viruses.[7]
The introduction of the 1,1-difluoroethyl group could potentially modulate these activities, offering a new avenue for lead optimization in drug discovery programs.
Logical Relationships in Drug Discovery
The rationale for synthesizing and evaluating this compound in a drug discovery context can be visualized as a logical workflow.
Figure 2: Logical workflow for the development of this compound as a potential drug candidate.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity at the intersection of thiazole chemistry and fluorine chemistry. While its specific discovery and detailed characterization are not widely published, its synthesis is achievable through established methodologies like the Hantzsch synthesis. The anticipated impact of the difluoroethyl group on the biological activity of the thiazole core makes this compound a compelling target for further investigation. Future research should focus on the development and optimization of a robust synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activity across various therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this and other novel fluorinated heterocyclic scaffolds in the advancement of medicinal chemistry and drug discovery.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemmethod.com [chemmethod.com]
- 5. i.uran.ru [i.uran.ru]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-(1,1-Difluoroethyl)-1,3-thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Activity of Thiazole Analogs
Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in tumor growth and proliferation, disruption of cellular division, and induction of apoptosis.[2][3]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
A significant number of thiazole analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Quantitative Data for VEGFR-2 Inhibiting Thiazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | [4] |
| HepG2 | 7.26 ± 0.44 | [4] | |
| 4d | MDA-MB-231 | 1.21 | [5] |
| 4b | MDA-MB-231 | 3.52 | [5] |
| 6d | MCF-7 | 10.5 ± 0.71 | [6] |
| 6b | MCF-7 | 11.2 ± 0.80 | [6] |
| 13b | HCT-116, MCF-7, HepG-2 | 3.98 - 11.81 | [7] |
| Sorafenib (Standard) | MCF-7 | 5.10 ± 0.49 | [6] |
| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 | [4] |
| HepG2 | 8.4 ± 0.51 | [4] |
Signaling Pathway for VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by thiazole analogs.
Other Anticancer Mechanisms
Thiazole derivatives also exhibit anticancer activity through other mechanisms:
-
Tubulin Polymerization Inhibition: Some analogs disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]
-
Modulation of Signaling Pathways: Thiazole derivatives have been shown to inhibit pathways like NFkB/mTOR/PI3K/AkT, which are critical for cancer cell survival and proliferation.[2]
-
Induction of Apoptosis: Many thiazole compounds have been found to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[3][8]
Experimental Protocols: Anticancer Activity
VEGFR-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compounds are serially diluted and incubated with the VEGFR-2 enzyme in the kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[7][9]
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
-
Cell Cycle Analysis
-
Objective: To determine the effect of test compounds on the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell lines, test compounds, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and propidium iodide (PI).
-
Procedure:
-
Cells are treated with the test compound at its IC50 concentration for a defined period.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to degrade RNA and stained with PI, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.[5]
-
Antifungal Activity of Thiazole Analogs
Thiazole derivatives represent a class of compounds with significant antifungal properties. Their primary mechanism of action involves the disruption of the fungal cell membrane integrity.[10][11]
Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-characterized antifungal mechanism of azole compounds, including thiazole analogs, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[10][12] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, thiazole derivatives prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[13]
Quantitative Data for Antifungal Thiazole Analogs
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 7a | Candida albicans | 7.81 | [13] |
| 7e | Candida albicans | 3.9 | [13] |
| Fluconazole (Standard) | Candida albicans | 15.62 | [13] |
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Fluorinated 1,3-Thiazole Derivatives: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific preliminary in vitro studies for 2-(1,1-Difluoroethyl)-1,3-thiazole. This technical guide therefore provides an in-depth overview of the available in vitro data for structurally related fluorinated 1,3-thiazole derivatives, which may serve as a valuable reference for researchers interested in this chemical space.
Introduction
The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous FDA-approved drugs and biologically active compounds. The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on the preliminary in vitro biological evaluation of fluorinated 1,3-thiazole derivatives, summarizing key findings in areas such as anticancer and anti-diabetic research.
Data Presentation: In Vitro Biological Activity
The following tables summarize the quantitative data for various in vitro assays performed on fluorinated 1,3-thiazole derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | MCF-7 | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | HepG2 | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4b | MCF-7 | MTT Assay | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| 4b | HepG2 | MTT Assay | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| 5 | MCF-7 | MTT Assay | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| 5 | HepG2 | MTT Assay | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
Data extracted from a study on newly synthesized thiazole derivatives, where compound 4c is a 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)-thiazole-4(5H)-one derivative.[1]
Table 2: α-Amylase Inhibitory Activity of Fluorophenyl-Based Thiazoles
| Compound ID | α-Amylase Inhibition IC50 (µM) | Reference Compound | IC50 (µM) |
| 3h | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 |
Data from a study on fluorinated hydrazinylthiazole derivatives.[2]
Table 3: Antiglycation Potential of Fluorophenyl-Based Thiazoles
| Compound ID | Antiglycation IC50 (mg/mL) | Reference Compound | IC50 (mg/mL) |
| 3d | 0.393 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |
| 3f | 0.399 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |
| 3i | 0.395 ± 0.001 | Aminoguanidine | 0.403 ± 0.001 |
| 3k | 0.393 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |
Data from the same study on fluorinated hydrazinylthiazole derivatives.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
General Synthesis of Fluorinated 1,3-Thiazole Derivatives (Hantzsch Method)
A common synthetic route for 2,4-disubstituted-1,3-thiazoles is the Hantzsch thiazole synthesis.[2]
-
Step 1: Synthesis of Thiosemicarbazones: An equimolar mixture of a substituted aldehyde or ketone and thiosemicarbazide is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid). The resulting thiosemicarbazone is then filtered, dried, and purified.
-
Step 2: Cyclization: The synthesized thiosemicarbazone is condensed with an α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) in a solvent like ethanol. The reaction mixture is refluxed for several hours.
-
Step 3: Work-up and Purification: After cooling, the cyclized product precipitates and is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[2]
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][4]
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with fresh cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours in the dark at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[5]
In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[6][7]
-
Reaction Mixture Preparation: A mixture containing the test compound at various concentrations and α-amylase solution (prepared in phosphate buffer) is pre-incubated at 25°C for 10 minutes.[6]
-
Substrate Addition: A starch solution is added to the mixture and incubated for another 10 minutes.[6]
-
Colorimetric Reaction: Dinitrosalicylic acid is added as a coloring reagent, and the mixture is incubated in boiling water for 5 minutes.[6]
-
Absorbance Measurement: After cooling and dilution, the absorbance is measured. The percentage of inhibition is calculated by comparing the absorbance of the sample to that of the control.[6]
In Vitro Antiglycation Assay
This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).[2][8]
-
Reaction Mixture: A reaction mixture is prepared containing bovine serum albumin (BSA), glucose, and the test compound at various concentrations in a phosphate buffer (pH 7.4).[2][8]
-
Incubation: The mixture is incubated at 37°C for several weeks.[8]
-
Fluorescence Measurement: The formation of fluorescent AGEs is measured using a spectrofluorometer at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[8]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the test compound-treated samples to that of the untreated control. Aminoguanidine is typically used as a positive control.[2][8]
Mandatory Visualizations
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2,4-disubstituted-1,3-thiazole derivatives.
Signaling Pathway: PI3K/AKT/mTOR Pathway
Some thiazole derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole, a valuable building block in medicinal chemistry and drug development. The primary method detailed is a multi-step synthesis commencing from commercially available 2,2-difluoropropionitrile, proceeding through a Hantzsch thiazole synthesis. This document offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway.
Introduction
The this compound moiety is of significant interest in the pharmaceutical industry due to the unique properties conferred by the difluoroethyl group. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines a reliable synthetic route to access this important heterocyclic compound. The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for the construction of the thiazole ring.[1] This method involves the condensation of an α-haloketone with a thioamide.
Overall Synthetic Scheme
The proposed synthesis of this compound is a three-step process starting from 2,2-difluoropropionitrile. The overall transformation is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
Method 1: Hantzsch Thiazole Synthesis from 2,2-Difluoropropionitrile
This method is presented as a series of three sequential experimental protocols.
Step 1: Synthesis of 2,2-Difluoropropanamide
This step involves the hydration of the nitrile group of 2,2-difluoropropionitrile to the corresponding primary amide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-difluoropropionitrile (1.0 eq).
-
Reagent Addition: Add a mixture of a suitable acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide solution) until a neutral pH is achieved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,2-difluoropropanamide.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value/Condition |
| Starting Material | 2,2-Difluoropropionitrile |
| Key Reagents | Acid catalyst, Water |
| Solvent | Water |
| Temperature | 80-120 °C |
| Typical Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Step 2: Synthesis of 2,2-Difluoropropanethioamide
This step involves the thionation of 2,2-difluoropropanamide using Lawesson's reagent to form the corresponding thioamide. Lawesson's reagent is a widely used and effective reagent for this transformation.[2][3]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoropropanamide (1.0 eq) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 2,2-difluoropropanethioamide.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value/Condition |
| Starting Material | 2,2-Difluoropropanamide |
| Key Reagent | Lawesson's Reagent |
| Solvent | Toluene or THF |
| Temperature | Reflux |
| Typical Reaction Time | 1-4 hours |
| Typical Yield | 60-85% |
Step 3: Synthesis of this compound
This final step is the Hantzsch thiazole synthesis, where the prepared 2,2-difluoropropanethioamide is cyclized with 1,3-dichloroacetone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-difluoropropanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Reagent Addition: Add 1,3-dichloroacetone (1.0-1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the formation of the product by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Table 3: Summary of Reaction Parameters for Step 3
| Parameter | Value/Condition |
| Starting Materials | 2,2-Difluoropropanethioamide, 1,3-Dichloroacetone |
| Solvent | Ethanol or Acetone |
| Temperature | Reflux |
| Typical Reaction Time | 2-8 hours |
| Typical Yield | 50-75% |
Workflow Diagram
Figure 2: Detailed workflow for the synthesis of this compound.
Alternative Synthetic Approaches
Alternative Method 1: Functionalization of a Pre-formed Thiazole Ring
This approach would involve the synthesis of a suitable 2-substituted thiazole precursor, followed by the introduction of the 1,1-difluoroethyl group. For instance, starting with 2-bromo-1,3-thiazole, a cross-coupling reaction or nucleophilic substitution could potentially be used to introduce the desired functionality. The existence of compounds like 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole in chemical databases suggests this might be a viable, albeit less direct, route.
Figure 3: Conceptual diagram for an alternative synthesis via thiazole functionalization.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence involving the hydration of 2,2-difluoropropionitrile, thionation of the resulting amide with Lawesson's reagent, and a final Hantzsch thiazole synthesis with 1,3-dichloroacetone. The provided protocols are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable fluorinated building block for applications in drug discovery and development. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity.
References
Applications of 2-(1,1-Difluoroethyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-(1,1-difluoroethyl)-1,3-thiazole moiety is an emerging structural motif in medicinal chemistry, valued for its potential to enhance the pharmacological properties of drug candidates. The introduction of the difluoroethyl group at the 2-position of the thiazole ring can significantly impact a molecule's metabolic stability, lipophilicity, and target-binding affinity. This document provides a detailed overview of the applications of this scaffold, including its role as a bioisostere, its incorporation into various therapeutic agents, and relevant experimental protocols.
The 2-(1,1-Difluoroethyl) Group as a Bioisostere
In drug design, the strategic replacement of certain functional groups with others that have similar physical or chemical properties, known as bioisosteric replacement, is a common strategy to improve a compound's drug-like properties. The 1,1-difluoroethyl group serves as a bioisostere for the commonly found methoxy group.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoroethyl group more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the local electronic environment, affecting the acidity or basicity of nearby functional groups and potentially enhancing interactions with biological targets. The lipophilicity of a molecule is also subtly altered, which can impact cell permeability and pharmacokinetic profiles.
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a methoxy group with a difluoroethyl group.
Therapeutic Applications and Biological Activities
While specific quantitative data for compounds containing the precise this compound moiety is limited in publicly available literature, the broader class of fluorinated thiazole derivatives has demonstrated significant potential across various therapeutic areas. The data presented below is for structurally related thiazole derivatives, providing insights into the potential activities of the target scaffold.
Thiazole derivatives are prominent in oncology research, with several compounds showing potent activity against various cancer cell lines. The introduction of fluorine atoms can enhance the anticancer properties of these molecules.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(Hydrazinyl)-1,3-thiazole derivative 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 |
| 2-(Hydrazinyl)-1,3-thiazole derivative 4 | MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 |
| Chalcone-based imidazothiazole ITC-1 | MCF-7 (Breast) | Very Low | - | - |
| Chalcone-based imidazothiazole ITC-2 | A-549 (Lung) | Very Low | - | - |
Table 1: Anticancer activity of selected thiazole derivatives.[1][2][3][4]
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][1,3]Dioxole Nucleus - IJPRS [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-(1,1-Difluoroethyl)-1,3-thiazole as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,1-Difluoroethyl)-1,3-thiazole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the 1,1-difluoroethyl motif is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] This combination makes this compound a highly valuable synthon for the development of novel therapeutics and functional materials.
These application notes provide an overview of the synthesis and reactivity of this compound, along with detailed protocols for its preparation and subsequent functionalization.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Hantzsch-type thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound.[3] In this case, 2,2-difluoropropanethioamide serves as the key thioamide precursor.
Diagram: Synthetic Pathway to this compound
References
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 2-(1,1-Difluoroethyl)-1,3-thiazole and its derivatives as a promising class of novel antimicrobial agents. The following sections detail the rationale, synthesis, antimicrobial evaluation, and cytotoxicity assessment of these compounds.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] The unique structural features of the thiazole ring, including its aromaticity and the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications to optimize antimicrobial potency and selectivity.[1][2] The introduction of a difluoroethyl group at the 2-position of the thiazole ring is hypothesized to enhance the compound's metabolic stability and lipophilicity, potentially leading to improved cell penetration and efficacy.[2][5] This document outlines the procedures for synthesizing and evaluating this compound derivatives for their potential as next-generation antimicrobial drugs.
Data Presentation
| Compound ID | Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| DFT-1 | This compound | 16 | 32 | 64 |
| DFT-2 | 4-Methyl-2-(1,1-Difluoroethyl)-1,3-thiazole | 8 | 16 | 32 |
| DFT-3 | 5-Nitro-2-(1,1-Difluoroethyl)-1,3-thiazole | 4 | 8 | 16 |
| DFT-4 | 4-Phenyl-2-(1,1-Difluoroethyl)-1,3-thiazole | 8 | 16 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
| Compound ID | Derivative | CC50 (µM) | Selectivity Index (S. aureus) | Selectivity Index (E. coli) | Selectivity Index (C. albicans) |
| DFT-1 | This compound | >100 | >6.25 | >3.13 | >1.56 |
| DFT-2 | 4-Methyl-2-(1,1-Difluoroethyl)-1,3-thiazole | >100 | >12.5 | >6.25 | >3.13 |
| DFT-3 | 5-Nitro-2-(1,1-Difluoroethyl)-1,3-thiazole | 50 | 12.5 | 6.25 | 3.13 |
| DFT-4 | 4-Phenyl-2-(1,1-Difluoroethyl)-1,3-thiazole | 80 | 10 | 5 | 5 |
Selectivity Index (SI) = CC50 / MIC
Experimental Protocols
This protocol is based on the Hantzsch thiazole synthesis, a common method for preparing thiazole rings.[6]
Materials:
-
2,2-Difluoropropanethioamide
-
α-Haloketone (e.g., chloroacetone, 2-bromo-1-phenylethanone)
-
Ethanol
-
Sodium bicarbonate
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve 2,2-difluoropropanethioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriate α-haloketone (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Test compounds dissolved in DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 0.125 - 256 µg/mL).
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
This protocol describes the MTT assay to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa).[9][10]
Materials:
-
96-well cell culture plates
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1,1-Difluoroethyl)-1,3-thiazole in Anticancer Drug Development
Disclaimer: Publicly available research specifically detailing the anticancer properties of 2-(1,1-Difluoroethyl)-1,3-thiazole is limited. The following application notes and protocols are representative examples based on the broader class of thiazole derivatives investigated for their anticancer activities. Researchers should adapt these protocols based on the specific properties of the compound and the cell lines being studied.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting its importance in oncology drug development.[4] The anticancer effects of thiazole derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit various protein kinases.[4][5][6][7]
The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and cell permeability. Therefore, this compound represents a compound of interest for potential anticancer applications. These notes provide a framework for the initial investigation of this and similar compounds.
Synthesis of this compound Derivatives
A common method for synthesizing the 1,3-thiazole ring is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-substituted thiazoles, a variation of this method can be employed.
A plausible synthetic route for this compound could involve the reaction of a corresponding thioamide with an appropriate α-halocarbonyl compound.
In Vitro Anticancer Activity Assessment
The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell-based assays.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent different cancer types. Examples include:
-
MCF-7: Breast adenocarcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT-116: Colorectal carcinoma
-
A549: Lung carcinoma
-
SaOS-2: Osteosarcoma[3]
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[7]
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Representative Thiazole Derivative 1 | MCF-7 | 48 | 5.73[5] |
| Representative Thiazole Derivative 1 | MDA-MB-231 | 48 | 12.15 |
| Representative Thiazole Derivative 2 | HepG2 | 48 | 7.26[7] |
| Representative Thiazole Derivative 3 | HCT-116 | 72 | 3.80 |
| Representative Thiazole Derivative 4 | SaOS-2 | 48 | 0.190 (µg/mL)[3] |
Mechanism of Action Studies
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.
Experimental Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Annexin V-FITC staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway Analysis
Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hypothetical Signaling Pathway for a Thiazole Derivative:
Caption: Hypothetical inhibition of the EGFR signaling pathway by a thiazole derivative.
Experimental Workflow Visualization:
Caption: General experimental workflow for evaluating the anticancer potential of a novel thiazole derivative.
Conclusion
The thiazole scaffold is a valuable starting point for the development of novel anticancer agents. While specific data for this compound is not yet widely available, the protocols and methodologies outlined here provide a robust framework for its investigation. The initial steps should focus on confirming its cytotoxic effects against a panel of cancer cell lines, followed by more detailed studies to elucidate its mechanism of action. The presence of the difluoroethyl group may confer unique properties that warrant further exploration in the context of anticancer drug discovery.
References
- 1. recent-review-on-1-3-thiazole-derivatives-as-therapeutic-targeted-for-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 2. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-(1,1-Difluoroethyl)-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for thiazole derivatives and other small molecules with similar biological activities. Specific experimental conditions for 2-(1,1-Difluoroethyl)-1,3-thiazole derivatives may require further optimization.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The this compound scaffold represents a novel chemical space with potential for the development of potent and selective therapeutic agents. High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[4] This document provides detailed application notes and protocols for various HTS assays that can be employed to screen this compound derivatives for potential biological activity.
Potential Therapeutic Targets and Signaling Pathways
Thiazole derivatives have been reported to modulate various signaling pathways implicated in cancer and other diseases. A prominent target is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6][7]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.
High-Throughput Screening Assays
A variety of HTS assays can be adapted to screen for the biological activity of this compound derivatives. The choice of assay will depend on the putative target and the desired endpoint (e.g., enzyme inhibition, disruption of protein-protein interactions, or cell viability).
Biochemical Assays
Biochemical assays are performed in a cell-free system and are useful for identifying direct inhibitors of a specific molecular target, such as a kinase.
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure the activity of kinases.[8][9][10] In this assay, a biotinylated substrate and a phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, it is recognized by the antibody, bringing donor and acceptor beads into close proximity and generating a luminescent signal.[8]
Experimental Workflow:
Protocol: AlphaScreen® Kinase Assay for PI3Kα Inhibition
This protocol is a template and should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
PI3Kα Enzyme: Recombinant human PI3Kα diluted in Assay Buffer to the desired concentration (e.g., 2 nM).
-
Substrate: Biotinylated PIP2 substrate diluted in Assay Buffer (e.g., 10 µM).
-
ATP: Adenosine triphosphate diluted in Assay Buffer (e.g., 10 µM).
-
Test Compounds: this compound derivatives serially diluted in 100% DMSO.
-
Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-PIP3 (or product-specific) antibody-conjugated Acceptor beads in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4x PI3Kα enzyme solution to each well.
-
Add 0.5 µL of test compound or DMSO control (final DMSO concentration ≤ 1%).
-
Add 2.5 µL of 4x biotinylated PIP2 substrate.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of Detection Mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition (Example) | IC₅₀ (µM) (Example) |
| Thiazole-A | 0.1 | 15.2 | 5.8 |
| Thiazole-A | 1 | 48.9 | |
| Thiazole-A | 10 | 92.1 | |
| Thiazole-B | 0.1 | 5.6 | > 10 |
| Thiazole-B | 1 | 12.3 | |
| Thiazole-B | 10 | 25.7 | |
| Staurosporine (Control) | 0.01 | 95.3 | 0.008 |
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[11][12][13] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization. This assay is suitable for identifying compounds that disrupt protein-protein interactions (PPIs) or ligand-receptor binding.[11]
Experimental Workflow:
Protocol: Fluorescence Polarization Assay for a Protein-Protein Interaction
This protocol is a general template for a competitive binding FP assay.
-
Reagent Preparation:
-
FP Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.
-
Target Protein: Purified protein of interest diluted in FP Buffer (e.g., 20 nM).
-
Fluorescent Tracer: A fluorescently labeled peptide or small molecule that binds to the target protein, diluted in FP Buffer (e.g., 10 nM).
-
Test Compounds: this compound derivatives serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well black plate format):
-
Add 10 µL of 2x target protein solution to each well.
-
Add 0.2 µL of test compound or DMSO control.
-
Add 10 µL of 2x fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | mP Value (Example) | % Displacement (Example) | IC₅₀ (µM) (Example) |
| Thiazole-C | 0.1 | 280 | 10.5 | 8.2 |
| Thiazole-C | 1 | 220 | 52.6 | |
| Thiazole-C | 10 | 150 | 94.7 | |
| Thiazole-D | 0.1 | 295 | 2.6 | > 10 |
| Thiazole-D | 1 | 285 | 7.9 | |
| Thiazole-D | 10 | 250 | 26.3 | |
| Unlabeled Peptide (Control) | 1 | 145 | 100 | 0.5 |
Cell-Based Assays
Cell-based assays are performed using living cells and provide a more physiologically relevant context for assessing the activity of compounds.[4]
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16][17] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[14] This assay is widely used to screen for cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow:
Protocol: MTT Assay for Anticancer Activity
-
Cell Culture and Plating:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Replace the medium in the cell plate with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) (Example) |
| Thiazole-E | MCF-7 | 2.5 |
| Thiazole-E | A549 | 8.1 |
| Thiazole-F | MCF-7 | 15.7 |
| Thiazole-F | A549 | > 50 |
| Doxorubicin (Control) | MCF-7 | 0.1 |
| Doxorubicin (Control) | A549 | 0.5 |
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify compounds with promising biological activities and elucidate their potential mechanisms of action, thereby accelerating the drug discovery and development process. It is crucial to remember that the provided protocols are general guidelines and will likely require optimization for the specific compounds and biological systems under investigation.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Note: Purification Techniques for 2-(1,1-Difluoroethyl)-1,3-thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(1,1-Difluoroethyl)-1,3-thiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of a difluoroethyl group into the thiazole scaffold can significantly modulate the compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Achieving high purity of this compound is critical for accurate biological evaluation, process development, and regulatory compliance. This document provides detailed protocols for the purification of this compound and related fluoroalkyl thiazole derivatives, based on established chemical principles and methods reported for analogous structures.
The purification strategies outlined below are broadly applicable to small organic molecules and can be adapted based on the specific impurity profile of the crude material. The primary methods covered are column chromatography, distillation, and recrystallization.
Data Summary of Purification Techniques
The selection of an appropriate purification technique depends on the physical state of the compound, the nature of the impurities, and the desired scale of purification. The following table summarizes common techniques and their typical parameters as adapted from methods for structurally related thiazole derivatives.
| Technique | Typical Application | Stationary/Mobile Phase or Solvent System | Key Parameters & Results | Reference Example |
| Column Chromatography | Removal of closely related synthetic byproducts and non-volatile impurities. | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate / Petroleum Ether (or Hexane) gradient. | Eluent Ratio: 1:10 (EtOAc/Petroleum Ether) is a common starting point.[1]Purity: >95% achievable.Recovery: Typically 60-90%. | Purification of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole.[1] |
| Vacuum Distillation | Bulk purification of thermally stable liquids; removal of non-volatile residues and solvents. | N/A | Pressure: Reduced pressure is used to lower the boiling point and prevent decomposition.Purity: >98% achievable for volatile compounds. | A common industrial method for purifying substituted chloro-thiazoles.[2] |
| Recrystallization | Purification of solid compounds or derivatives (e.g., salts). | Solvents: Ethanol, Ethanol/Water, Ethyl Acetate/Petroleum Ether. | The crude solid is dissolved in a minimum of hot solvent and allowed to cool slowly to form pure crystals.[3] | Used for various 2,4-disubstituted thiazole derivatives.[3] |
| Aqueous Workup / Extraction | Preliminary purification to remove salts, acids, bases, and water-soluble impurities. | Solvents: Ethyl Acetate, Dichloromethane, Water, Brine. | The crude reaction mixture is washed with water and/or brine; pH may be adjusted to remove acidic or basic impurities.[1] | Standard procedure post-synthesis of thiazole derivatives.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for purifying small to medium scale (mg to g) quantities of this compound from synthetic impurities.
Methodology
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column. A typical gradient might be from 5% to 20% ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for the large-scale purification of this compound, assuming it is a thermally stable liquid.
Methodology
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Crude Material Charging: Place the crude liquid product into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: As the liquid begins to boil, monitor the temperature of the vapor. Collect the distillate that comes over at a constant temperature. It may be necessary to collect an initial "forerun" fraction containing more volatile impurities.
-
Completion: Stop the distillation when the temperature begins to rise or fall significantly, or when only a small residue remains.
-
Final Product: The collected fraction at the constant boiling temperature is the purified product.
Protocol 3: Purification by Recrystallization
If this compound is a solid, or can be converted to a stable solid salt, recrystallization is a highly effective method for achieving high purity.
Methodology
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for thiazole derivatives include ethanol and mixtures of ethyl acetate and hexane.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Quantification of 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 2-(1,1-Difluoroethyl)-1,3-thiazole in research and development settings. The methodologies described are based on established analytical techniques for structurally similar thiazole derivatives and serve as a robust starting point for method development and validation. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₅H₅F₂NS Molecular Weight: 149.16 g/mol
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Thiazole derivatives typically exhibit UV absorbance between 230-280 nm. The optimal wavelength for this compound should be determined by scanning a standard solution, but a starting wavelength of 254 nm is recommended.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level analysis.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter both mobile phases through a 0.22 µm membrane filter and degas.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 ng/mL to 1000 ng/mL), including the internal standard at a fixed concentration.
4. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution is recommended for complex matrices.
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 3 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
The precursor ion will be the protonated molecule [M+H]⁺.
-
Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | 92% - 108% |
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow
Disclaimer: The provided protocols and data are intended as a starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) for their intended use. The hypothetical data is for illustrative purposes only and does not represent actual experimental results for this compound.
Application Notes and Protocols for Efficacy Testing of 2-(1,1-Difluoroethyl)-1,3-thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(1,1-Difluoroethyl)-1,3-thiazole is a novel synthetic compound featuring a thiazole core. The thiazole ring is a key structural motif in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] Given the therapeutic potential of this chemical class, a structured and comprehensive experimental design is crucial to elucidate the efficacy of this novel derivative.
These application notes provide a detailed framework for the systematic evaluation of this compound, commencing with a broad in vitro screening to identify its primary biological effects, followed by more targeted in vivo studies to confirm its efficacy in relevant disease models.
Overall Experimental Design Workflow
The proposed experimental design follows a phased approach, beginning with broad in vitro screening across several potential therapeutic areas, followed by in vivo validation for the most promising activities identified.
Caption: High-level workflow for efficacy testing.
Phase 1: In Vitro Screening
Anticancer Activity
A primary screen for anticancer potential involves assessing the compound's ability to inhibit cell proliferation across a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][2][5]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media.
-
Trypsinize and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Anticancer Activity (IC₅₀ Values)
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| HCT116 | Colon Cancer | ||
| PC-3 | Prostate Cancer |
Potential Signaling Pathway: PI3K/mTOR Pathway
Many thiazole derivatives have been found to target the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation in cancer.
Caption: Potential inhibition of the PI3K/mTOR pathway.
Antimicrobial Activity
The antimicrobial potential can be assessed using the Kirby-Bauer disk diffusion method for a qualitative screen, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[8]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (e.g., Gentamicin) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10]
-
Data Presentation: Antimicrobial Disk Diffusion Assay
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |
| Staphylococcus aureus | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Candida albicans | Fungal |
Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to all wells.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this diluted inoculum to each well.
-
-
Incubation:
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Test Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory potential can be initially screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.
-
Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Cell Viability Check:
-
Perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.
-
Data Presentation: NO Production Inhibition
| Concentration of Test Compound (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Signaling Pathway: LPS-Induced NF-κB Activation
LPS triggers inflammation by activating the NF-κB signaling pathway, leading to the production of pro-inflammatory mediators like nitric oxide.
Caption: Inhibition of the NF-κB inflammatory pathway.
Phase 2: In Vivo Efficacy Testing
If significant activity is observed in any of the in vitro screens, the compound should be advanced to the corresponding in vivo model.
Anticancer Efficacy in a Xenograft Model
This model evaluates the ability of the compound to inhibit tumor growth in a living organism.[4][11][12]
Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Allow mice to acclimate for at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture that showed high sensitivity to the compound in vitro.
-
Resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
The vehicle control group should receive the vehicle only. A positive control group (e.g., a standard chemotherapy agent) should also be included.
-
Treat the animals daily or on a predetermined schedule for 2-4 weeks.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: In Vivo Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| Test Compound | 10 | |||
| Test Compound | 30 | |||
| Test Compound | 100 | |||
| Positive Control | X |
Anti-inflammatory Efficacy in an LPS-Induced Model
This model assesses the compound's ability to reduce systemic inflammation.[13][14][15]
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Model:
-
Use C57BL/6 or BALB/c mice.
-
Acclimate mice for one week.
-
-
Compound Administration:
-
Randomize mice into treatment and control groups.
-
Pre-treat mice with this compound or vehicle control via the desired route.
-
-
LPS Challenge:
-
After 1-2 hours of pre-treatment, administer a single intraperitoneal (IP) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.[14]
-
The control group receives a saline injection.
-
-
Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum analysis.
-
Tissues such as the lung and liver can also be harvested for analysis.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Saline Control | - | |||
| LPS + Vehicle | - | |||
| LPS + Test Compound | 10 | |||
| LPS + Test Compound | 50 | |||
| LPS + Positive Control | X |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. asm.org [asm.org]
- 10. apec.org [apec.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. LPS-induced ALI in mice [bio-protocol.org]
- 14. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
Welcome to the technical support center for the synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of 2,2-difluoropropanethioamide with a suitable three-carbon building block, typically a 1,3-dihaloacetone such as 1,3-dichloroacetone.
Q2: What are the starting materials for this synthesis?
A2: The key starting materials are:
-
2,2-Difluoropropanethioamide: This reagent provides the 1,1-difluoroethyl group at the 2-position and the sulfur and nitrogen atoms for the thiazole ring.
-
1,3-Dihaloacetone: Typically, 1,3-dichloroacetone or 1,3-dibromoacetone is used as the three-carbon electrophile to form the thiazole backbone.
Q3: What are the typical reaction conditions?
A3: The reaction is generally carried out in a suitable solvent, such as ethanol or tetrahydrofuran (THF), and may be heated to reflux to ensure the completion of the reaction. The reaction time can vary depending on the specific substrates and conditions used.
Q4: Are there any known challenges or side reactions associated with this synthesis?
A4: Yes, researchers may encounter several challenges, including:
-
Low Yields: Suboptimal reaction conditions, impure starting materials, or side reactions can lead to lower than expected yields.
-
Formation of Byproducts: The high reactivity of 1,3-dihaloacetones can lead to the formation of various side products, complicating the purification process.
-
Purification Difficulties: The target compound may have similar polarity to some of the byproducts, making purification by standard column chromatography challenging.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials. | 1. Verify the purity of 2,2-difluoropropanethioamide and 1,3-dihaloacetone using appropriate analytical techniques (e.g., NMR, GC-MS). Freshly prepare or purify starting materials if necessary. |
| 2. Inappropriate reaction temperature or time. | 2. Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| 3. Incorrect solvent. | 3. While ethanol and THF are common, consider screening other polar aprotic solvents. Ensure the solvent is dry, as water can interfere with the reaction. | |
| Multiple Spots on TLC/LC-MS (Numerous Side Products) | 1. High reactivity of 1,3-dihaloacetone leading to self-condensation or reaction with the solvent. | 1. Add the 1,3-dihaloacetone solution dropwise to the solution of 2,2-difluoropropanethioamide to maintain a low concentration of the haloacetone and minimize side reactions. |
| 2. Reaction temperature is too high. | 2. Attempt the reaction at a lower temperature to improve selectivity. | |
| Difficulty in Purifying the Final Product | 1. Co-elution of the product with impurities during column chromatography. | 1. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| 2. The product is an oil, making crystallization difficult. | 2. Consider alternative purification techniques such as preparative HPLC or distillation under reduced pressure if the compound is thermally stable. | |
| 3. Residual starting materials. | 3. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, use an excess of one reagent to consume the other completely, followed by a suitable work-up to remove the excess reagent. |
Experimental Protocols
Synthesis of 2,2-Difluoropropanethioamide
General Procedure for the Synthesis of this compound (Hantzsch Synthesis)
To a solution of 2,2-difluoropropanethioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) is added 1,3-dichloroacetone (1.0-1.2 equivalents). The reaction mixture is stirred at reflux and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Note: This is a generalized procedure. The specific amounts, reaction times, and purification methods should be optimized for each specific experimental setup.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
The Hantzsch synthesis of this compound can be visualized as a two-step process involving nucleophilic substitution followed by cyclization and dehydration.
Caption: Hantzsch synthesis of this compound.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in the synthesis is outlined below.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
Welcome to the technical support center for the synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist you in optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch-type synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Impurities in either 2,2-difluoropropanethioamide or 1,3-dichloroacetone can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and degradation of the desired product. It is recommended to carefully control the reaction temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Time: Incomplete reaction due to insufficient time is a common cause of low yields. Monitor the reaction progress closely and ensure it has gone to completion before workup.
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to the formation of byproducts. Experiment with slight variations in the stoichiometry to find the optimal ratio.
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol are commonly used for Hantzsch thiazole synthesis. However, aprotic solvents could also be explored to potentially minimize side reactions.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of multiple products is a common challenge. Potential side reactions in this synthesis include:
-
Formation of Bis-thiazole Species: If an excess of the thioamide is used, it can potentially react with both carbonyl groups of a diketone impurity or a reactive intermediate, leading to the formation of a bis-thiazole byproduct.
-
Self-condensation of 1,3-Dichloroacetone: Under certain conditions, 1,3-dichloroacetone can undergo self-condensation reactions.
-
Hydrolysis of Thioamide: The thioamide starting material can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water. This will reduce the amount of thioamide available for the desired reaction.
-
Alternative Cyclization Pathways: Depending on the reaction conditions, there might be alternative, less favorable cyclization pathways that lead to isomeric or undesired heterocyclic products.
To minimize these side reactions, ensure the use of pure starting materials, maintain anhydrous conditions if necessary, and carefully control the reaction temperature and stoichiometry.
Q3: I am having difficulty purifying the final product. What purification methods are recommended?
A3: The purification of this compound can be challenging due to the potential presence of closely related impurities. The following methods can be employed:
-
Column Chromatography: This is the most common and effective method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities. Monitor the fractions by TLC to ensure proper separation.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and direct method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. For this compound, this would involve the condensation of 2,2-difluoropropanethioamide with a 1,3-dihaloacetone, such as 1,3-dichloroacetone.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
2,2-Difluoropropanethioamide: This provides the difluoroethyl group at the 2-position and the nitrogen and sulfur atoms for the thiazole ring.
-
1,3-Dichloroacetone (or 1,3-Dibromoacetone): This three-carbon component provides the backbone of the thiazole ring.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,3-Dichloroacetone is a lachrymator and should be handled with care.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with a suitable solvent system. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Experimental Protocol: Hantzsch Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2,2-Difluoropropanethioamide
-
1,3-Dichloroacetone
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-difluoropropanethioamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting thioamide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the pure product and concentrate the solvent to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Isopropanol | Acetonitrile |
| Temperature (°C) | 50 | 78 (Reflux) | 82 (Reflux) |
| Reaction Time (h) | 12 | 6 | 8 |
| Equivalents of 1,3-Dichloroacetone | 1.0 | 1.1 | 1.2 |
| Observed Yield (%) | Moderate | Good | Moderate-Good |
Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of 2,2-difluoropropanethioamide with an α-haloacetaldehyde, typically bromoacetaldehyde or chloroacetaldehyde.
Q2: What are the starting materials for the Hantzsch synthesis of this compound?
A2: The key starting materials are:
-
2,2-difluoropropanethioamide: This provides the N-C-S backbone with the desired 1,1-difluoroethyl substituent at the 2-position of the resulting thiazole.
-
An α-haloacetaldehyde (e.g., bromoacetaldehyde or chloroacetaldehyde): This reagent provides the C-C fragment needed to complete the five-membered thiazole ring. Bromoacetaldehyde is often preferred due to its higher reactivity.
Q3: What is the general reaction mechanism?
A3: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloacetaldehyde, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Instability of α-haloacetaldehyde | α-Haloacetaldehydes are prone to polymerization. Use freshly prepared or purified reagent. Consider using a stable precursor that generates the α-haloacetaldehyde in situ. |
| Hydrolysis of 2,2-difluoropropanethioamide | Thioamides can hydrolyze under strongly acidic or basic conditions. Maintain a neutral to slightly acidic pH during the reaction. Ensure anhydrous reaction conditions. |
| Incorrect Reaction Temperature | Hantzsch synthesis often requires heating. If the temperature is too low, the reaction may not proceed. If it is too high, it could lead to decomposition of reactants or products. Optimize the temperature, starting with gentle heating (e.g., 40-60 °C) and monitoring the reaction progress by TLC or LC-MS. |
| Inefficient Cyclization/Dehydration | The final cyclization and dehydration steps can be slow. The addition of a mild acid catalyst can sometimes facilitate these steps. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Side Reaction/Impurity | Mitigation Strategy |
| Formation of 2-methyl-1,3-oxazoline-2-thione | This can occur if the thioamide hydrolyzes to the corresponding amide, which then reacts differently. Ensure anhydrous conditions and avoid prolonged reaction times at high temperatures. |
| Over-alkylation of the Thiazole Product | The nitrogen atom of the newly formed thiazole can be nucleophilic and react with the α-haloacetaldehyde. Use a stoichiometric amount or a slight excess of the thioamide relative to the α-haloacetaldehyde. |
| Polymerization of α-haloacetaldehyde | As mentioned, this is a common issue. Add the α-haloacetaldehyde slowly to the reaction mixture containing the thioamide to maintain a low concentration of the aldehyde. |
| Unreacted Starting Materials | Incomplete reaction can be due to insufficient reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight excess of the more stable reactant (thioamide) can help drive the reaction to completion. |
Quantitative Data Summary
The following table summarizes hypothetical data for the synthesis of this compound under various conditions. Note: This data is illustrative and should be optimized for specific laboratory conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | 50 | 12 | 65 | 90 |
| 2 | Acetonitrile | 60 | 8 | 75 | 92 |
| 3 | Dioxane | 70 | 6 | 70 | 88 |
| 4 | Ethanol/Water (9:1) | 50 | 12 | 55 | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: 2,2-difluoropropanethioamide, bromoacetaldehyde dimethyl acetal, ethanol, hydrochloric acid (1 M), sodium bicarbonate (saturated solution), ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a solution of bromoacetaldehyde dimethyl acetal (1.1 eq) in ethanol, add 1 M hydrochloric acid (2.0 eq) and stir at room temperature for 1 hour to generate bromoacetaldehyde in situ. b. Add 2,2-difluoropropanethioamide (1.0 eq) to the reaction mixture. c. Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Analysis of Impurities by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and mass spectrometry (ESI positive mode).
-
-
Analysis: Identify the peaks corresponding to the starting materials, the desired product, and potential byproducts by their retention times and mass-to-charge ratios.
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
optimization of reaction conditions for 2-(1,1-Difluoroethyl)-1,3-thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloaldehyde (such as chloroacetaldehyde) with 2,2-difluoropropanethioamide.[1]
Q2: How do I prepare the starting material, 2,2-difluoropropanethioamide?
A2: 2,2-difluoropropanethioamide can be synthesized from the corresponding commercially available amide, 2,2-difluoropropionamide, by thionation. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[2][3][4] The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an anhydrous solvent like toluene or dioxane.
Q3: What are the typical reaction conditions for the Hantzsch synthesis of this thiazole?
A3: Generally, the reaction is performed by stirring the α-haloaldehyde and the thioamide in a polar solvent, such as ethanol or methanol.[1] The reaction can be conducted at room temperature or with gentle heating to improve the reaction rate and yield.
Q4: What are some common side products I might encounter?
A4: In Hantzsch-type syntheses, potential side products can arise from self-condensation of the α-haloaldehyde, or from incomplete cyclization.[5][6] Given the reactivity of aldehydes, careful control of reaction conditions is important. Additionally, impurities from the synthesis of the starting thioamide may carry through.
Q5: What is the best way to purify the final product?
A5: Purification of this compound will likely involve standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A gradient of ethyl acetate in hexanes is a common starting point for the purification of thiazole derivatives.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete thionation of the starting amide. | Confirm the purity of your 2,2-difluoropropanethioamide using techniques like NMR or mass spectrometry. If necessary, repeat the thionation with fresh Lawesson's reagent and ensure anhydrous conditions. |
| Decomposition of chloroacetaldehyde. | Chloroacetaldehyde is often supplied as a hydrate and can be unstable.[7] Use a freshly opened bottle or consider generating it in situ if possible. | |
| Incorrect reaction stoichiometry. | Ensure a 1:1 molar ratio of the thioamide and chloroacetaldehyde. A slight excess of the thioamide can sometimes be beneficial. | |
| Reaction temperature is too low. | While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly improve the reaction rate and yield. Monitor the reaction by TLC to determine the optimal temperature. | |
| Multiple Spots on TLC (Side Products) | Self-condensation of chloroacetaldehyde. | Add the chloroacetaldehyde solution slowly to the reaction mixture containing the thioamide to minimize its self-reaction. |
| Formation of isomeric products. | While less common with simple aldehydes, acidic or basic conditions can sometimes lead to isomers.[8] Ensure the reaction is run under neutral or slightly acidic conditions. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | If performing an aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during workup. | Addition of brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropanethioamide
-
To a solution of 2,2-difluoropropionamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amide is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2,2-difluoropropanethioamide.
| Parameter | Value |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Typical Yield | 70-90% |
Protocol 2: Hantzsch Synthesis of this compound
-
Dissolve 2,2-difluoropropanethioamide (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add a solution of chloroacetaldehyde (1.0 eq, typically as a 50 wt% solution in water) dropwise with stirring at room temperature.
-
After the addition is complete, continue stirring at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction by TLC until the starting thioamide is consumed.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(1,1-Difluoroethyl)-1,3-thiazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1,1-Difluoroethyl)-1,3-thiazole and other poorly soluble thiazole derivatives during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This often occurs when the concentration of the compound exceeds its aqueous solubility limit, a phenomenon that can be exacerbated when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous assay buffer.[1][2][3] Factors such as the final concentration of the organic solvent, the pH of the buffer, and the presence of salts can all influence compound solubility.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: For most cell-based assays, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 1%, and ideally at or below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects.[1] It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Q3: How can I visually confirm that my compound is fully dissolved in the assay medium?
A3: A simple method is to visually inspect the solution for any signs of precipitation, such as cloudiness, turbidity, or visible particles. For a more sensitive assessment, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time can indicate compound precipitation.
Q4: Can poor solubility affect the accuracy of my assay results?
A4: Absolutely. Poor solubility can lead to an underestimation of a compound's potency (e.g., IC50 or EC50 values) because the actual concentration of the dissolved, and therefore active, compound is lower than the nominal concentration.[3][4] This can result in inaccurate structure-activity relationship (SAR) data and potentially lead to the premature rejection of promising compounds.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Step 1: Initial Solubility Assessment
Before proceeding with your main assay, perform a preliminary solubility test. Prepare a series of dilutions of your compound stock solution in the final assay buffer. Visually inspect for precipitation immediately after dilution and after a period that mimics your assay incubation time.
Step 2: Optimizing Co-Solvent Concentration
If precipitation is observed, you can try to optimize the concentration of your co-solvent.
-
Increase Co-solvent Concentration: If your current co-solvent concentration is very low (e.g., <0.1%), you may be able to increase it slightly, ensuring it remains within the tolerance limits of your assay system.
-
Alternative Co-solvents: Consider using alternative, less-toxic co-solvents. Polyethylene glycols (PEGs), for instance, can be good alternatives to DMSO for certain applications.[2]
Step 3: Employing Solubilizing Excipients
If optimizing the co-solvent is insufficient, various solubilizing agents can be employed.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be effective at concentrations between 0.01% and 0.05% for enzyme assays.[1] However, these are often not suitable for cell-based assays due to their lytic effects at higher concentrations.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the specific compound.
Step 4: pH Adjustment
For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility. If this compound has an ionizable group, modifying the pH to favor the charged species will increase its aqueous solubility.
Step 5: Particle Size Reduction
For compounds that are not fully amorphous, reducing the particle size can increase the surface area available for dissolution.[5][6][7] Techniques such as sonication of the stock solution before dilution can sometimes help in disaggregating small particles.[1]
Data Presentation
Table 1: Common Co-solvents and Surfactants for In Vitro Assays
| Reagent | Type | Typical Starting Concentration in Assay | Maximum Recommended Concentration (Cell-based Assays) | Notes |
| DMSO | Organic Co-solvent | 0.1% - 1% | < 1% (ideally ≤ 0.5%) | Most common initial choice, but can have cellular effects. |
| Ethanol | Organic Co-solvent | 0.1% - 1% | < 1% | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 300/400 | Polymeric Co-solvent | 1% - 5% | Varies; cell line dependent | Generally less toxic than DMSO.[2] |
| Tween-20 | Non-ionic Surfactant | 0.01% - 0.05% | Not generally recommended | Primarily for biochemical assays; can disrupt cell membranes.[1] |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.05% | Not generally recommended | Similar to Tween-20; used in cell lysis buffers.[1] |
Experimental Protocols
Protocol: Solubilization of this compound using a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of the stock solution in 100% DMSO. This allows for smaller volumes to be added to the final assay buffer, minimizing the final DMSO concentration.
-
Dilute into Final Assay Buffer: Just before use, dilute the intermediate DMSO stock solution into the pre-warmed aqueous assay buffer to achieve the desired final compound concentrations. It is critical to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing or mixing, to promote rapid dispersion and minimize precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is below the tolerance limit of your assay system.
-
Visual and Instrumental Confirmation: Visually inspect the final solutions for any signs of precipitation. For quantitative assessment, measure the absorbance at a non-interfering wavelength before and after the incubation period.
Mandatory Visualizations
Caption: Experimental workflow for compound solubilization and troubleshooting.
Caption: Hypothetical signaling pathway inhibited by a thiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(1,1-Difluoroethyl)-1,3-thiazole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,1-Difluoroethyl)-1,3-thiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Synthesis
A common and effective method for synthesizing 2-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis.[1][2] For this compound, a plausible synthetic route involves the reaction of a thioamide with an α-haloketone.
Question: My Hantzsch synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here are some common issues and troubleshooting suggestions:
-
Poor quality of starting materials: Ensure the purity of your thioamide and α-haloketone. Impurities can lead to side reactions and reduce the yield of the desired product. It is advisable to purify the starting materials if their purity is questionable.
-
Incorrect reaction conditions: The reaction temperature and time are critical.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it could lead to the decomposition of reactants or products. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used.[4] However, aprotic solvents such as tetrahydrofuran (THF) or 1,4-dioxane can also be employed.[1] Trying different solvents might improve the yield.
-
Presence of water: The reaction should be carried out under anhydrous conditions as water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal pH: While the Hantzsch synthesis can often be performed without a base, in some cases, the addition of a non-nucleophilic base can help to neutralize the hydrogen halide formed during the reaction and improve the yield.[1] However, a strongly basic environment should be avoided as it can promote side reactions.
Question: I am observing multiple spots on my TLC after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is a common issue. Potential impurities in the synthesis of this compound could include:
-
Unreacted starting materials: If the reaction has not gone to completion, you will see the starting thioamide and α-haloketone on your TLC. Optimizing reaction time and temperature can help.
-
Over-alkylation or side reactions of the thioamide: Thioamides can sometimes react with two molecules of the α-haloketone. Using a stoichiometric amount of the reactants can minimize this.
-
Formation of isomeric products: Depending on the structure of the starting materials, the formation of regioisomers might be possible, although less likely in this specific synthesis.
-
Decomposition products: The thiazole ring or the difluoroethyl group might be sensitive to high temperatures or strongly acidic/basic conditions, leading to decomposition.
To minimize side products, it is crucial to maintain optimal reaction conditions and monitor the reaction progress closely.
Purification
Question: What is the best method to purify this compound?
Answer:
The purification method of choice will depend on the nature of the impurities and the scale of the reaction.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.
-
Recrystallization: If the product is a solid and a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an excellent purification technique.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.
Handling and Storage
Question: How should I handle and store this compound to ensure its stability?
Answer:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can help prevent degradation, especially for long-term storage.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents, as these can potentially degrade the thiazole ring.[5] Handle the compound in a well-ventilated fume hood.
Data Presentation
The following table represents typical characterization data that would be collected for a synthesized batch of this compound.
| Parameter | Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 75% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, J=3.2 Hz, 1H), 7.30 (d, J=3.2 Hz, 1H), 2.10 (t, J=18.8 Hz, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -95.5 (q, J=18.8 Hz, 2F) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.5 (t, J=33.3 Hz), 143.2, 125.0 (t, J=242.4 Hz), 120.1, 23.4 (t, J=4.0 Hz) |
| Mass Spectrometry (ESI+) m/z | 150.02 [M+H]⁺ |
| Purity (by HPLC) | >98% |
Experimental Protocols
Proposed Synthesis of this compound via Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.
Materials:
-
2,2-Difluoropropanethioamide
-
1-Bromo-2,2-dimethoxyethane
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2,2-difluoropropanethioamide (1.0 eq) in anhydrous ethanol, add 1-bromo-2,2-dimethoxyethane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Stability of 2-(1,1-Difluoroethyl)-1,3-thiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of 2-(1,1-Difluoroethyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound in vivo?
Q2: How does the 1,1-difluoroethyl group influence the metabolic stability of the compound?
A2: The presence of fluorine atoms can significantly enhance metabolic stability.[4][5] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.[4] By replacing a C-H bond with a C-F bond, the metabolic stability of the molecule is often increased, which can lead to a longer biological half-life.[4][5]
Q3: What are the recommended initial in vitro assays to assess the metabolic stability of this compound?
A3: To evaluate the metabolic stability of your compound, it is recommended to start with a panel of in vitro assays. These assays will help predict the in vivo clearance and half-life. Key assays include:
-
Liver Microsomal Stability Assay: This assay assesses the metabolism by Phase I enzymes, such as cytochrome P450s.
-
Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II enzymes, as well as active transporters.
-
Plasma Stability Assay: This assay determines the stability of the compound in blood plasma, identifying any potential degradation by plasma enzymes.
Q4: What general strategies can be employed to enhance the in vivo stability of this compound if it shows rapid clearance?
A4: If your compound exhibits poor in vivo stability, several formulation strategies can be explored to protect it from degradation and improve its pharmacokinetic profile.[6] These include:
-
Microencapsulation: Encasing the drug in a protective shell can shield it from metabolic enzymes.[6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can enhance solubility and absorption, potentially bypassing first-pass metabolism.
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and bioavailability.
-
Use of Excipients: The addition of antioxidants or pH modifiers to the formulation can help prevent oxidative or pH-dependent degradation.[6]
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of this compound.
| Question | Possible Cause | Recommended Action |
| My compound is cleared too quickly in animal models. What is the likely cause? | Rapid metabolism by liver enzymes is a common cause of high clearance. The thiazole sulfur is a likely site of oxidation. | - Perform in vitro metabolic stability assays (liver microsomes, hepatocytes) to confirm metabolic instability. - Consider co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a preliminary animal study to see if clearance is reduced. - Explore formulation strategies to protect the compound from metabolism (see FAQ 4). |
| Could poor oral bioavailability be contributing to the perception of rapid clearance? | Yes, low absorption after oral administration will result in low systemic exposure, which can be mistaken for rapid clearance. | - Determine the absolute bioavailability by comparing the AUC after oral and intravenous administration. - If bioavailability is low, investigate dissolution and permeability properties. Formulation strategies to improve solubility may be necessary. |
Issue 2: Unexpected toxicity observed in in vivo studies.
| Question | Possible Cause | Recommended Action |
| I'm observing toxicity that was not predicted by in vitro assays. Could a metabolite be responsible? | It is possible that a metabolite, such as the sulfoxide or sulfone, is responsible for the observed toxicity. | - Perform metabolite identification studies using liver microsomes or hepatocytes to identify the major metabolites. - If possible, synthesize the suspected toxic metabolite and test its toxicity in vitro and in vivo. - Consider if the parent compound is forming reactive metabolites. |
| Could the toxicity be related to the formulation? | Some excipients used in formulations can cause toxicity at high concentrations. | - Review the toxicity profile of all excipients used in the formulation. - Run a vehicle control group in your animal study to assess the toxicity of the formulation alone. |
Quantitative Data Summary
The following table provides typical parameters for in vitro stability assays for small molecules. These should be optimized for this compound.
| Parameter | Liver Microsomal Stability | Hepatocyte Stability | Plasma Stability |
| Test System | Pooled liver microsomes (human, rat, mouse) | Cryopreserved or fresh hepatocytes | Fresh or frozen plasma |
| Protein Conc. | 0.5 - 1.0 mg/mL | 0.5 - 1.0 x 10^6 cells/mL | Undiluted |
| Compound Conc. | 1 µM | 1 µM | 1 µM |
| Incubation Time | 0, 5, 15, 30, 60 min | 0, 15, 30, 60, 120 min | 0, 30, 60, 120, 240 min |
| Cofactor | NADPH | - | - |
| Endpoint | % Parent compound remaining | % Parent compound remaining | % Parent compound remaining |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Visualizations
References
- 1. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
- 2. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-(1,1-Difluoroethyl)-1,3-thiazole core?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for creating the thiazole ring.[1][2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would likely involve the reaction of a 3-halo-1,1-difluorobutan-2-one with thioformamide.
Q2: What are the potential sources of impurities in this synthesis?
A2: Impurities can arise from several sources:
-
Side reactions of starting materials: The α-haloketone can undergo self-condensation or react with other nucleophiles present in the reaction mixture. The thioamide can also be unstable under certain conditions.
-
Incomplete reaction: Unreacted starting materials will contaminate the final product.
-
Formation of isomers: Depending on the reaction conditions, regioisomers or tautomers might be formed. For instance, acidic conditions in the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles in addition to the desired 2-aminothiazoles when using substituted thioureas.[3]
-
Degradation of the product: The final thiazole product might be sensitive to the reaction or work-up conditions (e.g., strong acids or bases, high temperatures).
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring to track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, determining the purity of the product, and quantifying impurities.
-
Mass Spectrometry (MS): To identify the molecular weights of the product and any impurities, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the desired product and for identifying and characterizing impurities. ¹⁹F NMR is particularly crucial for confirming the structure of fluorinated compounds.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive α-haloketone (e.g., hydrolyzed). | Use freshly prepared or purified α-haloketone. Store it under anhydrous conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Inappropriate solvent. | Screen different solvents. Protic solvents like ethanol are common, but aprotic solvents like THF or dioxane can also be effective.[1] | |
| Catalyst issue (if used). | If a base catalyst is used to shorten the reaction time, ensure it is not degrading the starting materials. Consider running the reaction without a catalyst, although it may require a longer reaction time.[1] | |
| Presence of Multiple Spots on TLC (High Impurity Profile) | Side reactions of starting materials. | Optimize the reaction temperature; lower temperatures often reduce side reactions. Control the stoichiometry of the reactants carefully. |
| Reaction time is too long, leading to product degradation. | Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed or the product concentration plateaus. | |
| Formation of isomers. | Adjusting the pH of the reaction mixture can influence the regioselectivity. Neutral conditions generally favor the formation of the desired thiazole.[3] | |
| Difficulty in Isolating the Pure Product | Product is an oil or has a low melting point. | Consider purification by column chromatography using an appropriate solvent system. Distillation under reduced pressure may also be an option if the product is thermally stable. |
| Product is a salt (e.g., hydrochloride). | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to precipitate the free base form of the thiazole. | |
| Inconsistent Yields | Variability in the quality of starting materials. | Ensure the purity of starting materials before each reaction. |
| Poor control over reaction parameters. | Maintain consistent reaction conditions (temperature, stirring speed, atmosphere) for each run. |
Experimental Protocols (General Procedures for Analogous Syntheses)
The following are generalized protocols based on the Hantzsch synthesis of similar thiazole derivatives. These should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Hantzsch Thiazole Synthesis
-
Dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF).
-
Add the α-haloketone (1.0-1.1 equivalents) to the solution.
-
The reaction can be carried out at room temperature or with heating (reflux), depending on the reactivity of the substrates.[1] Reaction progress should be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified. This may involve:
-
Precipitation: If the product is a solid and precipitates from the reaction mixture, it can be isolated by filtration. Sometimes, neutralization with a base like sodium carbonate is required to precipitate the product from its salt form.
-
Extraction: The crude residue can be dissolved in an organic solvent and washed with water or brine to remove inorganic salts.
-
Chromatography: Further purification can be achieved by column chromatography on silica gel.
-
Crystallization: The purified solid product can be recrystallized from a suitable solvent to improve its purity.
-
Data Presentation
Since specific quantitative data for the synthesis of this compound is not available, the following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of various thiazole derivatives to provide a comparative reference.
| Thiazole Derivative | α-Halocarbonyl | Thioamide | Solvent | Temperature | Time | Yield | Reference |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole | Chloroacetone | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | THF | Reflux | 6 h | 75% | [1] |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-(4-chlorophenyl)-1,3-thiazole | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | THF | Reflux | 5 h | 85% | [1] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 2-Bromo-4-fluoroacetophenone | Arylidene thiosemicarbazones | Ethanol | Reflux | 4-5 h | 61-80% | [4] |
Visualizations
Experimental Workflow for Impurity Minimization
Caption: A generalized workflow for minimizing impurities during thiazole synthesis.
Logical Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low product yield in thiazole synthesis.
Potential Side Reactions in Hantzsch Synthesis
Caption: Potential side reactions that can lead to impurities in Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are considered for the scalable synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
-
Route A: Hantzsch Thiazole Synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this would likely involve a 1,1-difluoro-2-haloketone reacting with thioformamide. This route is often favored for its atom economy and straightforward nature.[1]
-
Route B: Post-Thiazole Formation Coupling. This strategy involves constructing the thiazole ring first, followed by the introduction of the 1,1-difluoroethyl group. A common approach is the transition-metal-catalyzed cross-coupling of a 2-halothiazole with a suitable 1,1-difluoroethyl organometallic reagent, such as an organozinc compound.[2][3]
Q2: What are the primary safety concerns when scaling up the synthesis of fluorinated heterocyclic compounds?
A2: Scaling up reactions involving fluorination requires careful consideration of several safety factors:
-
Exothermic Reactions: Both the Hantzsch synthesis and the generation of organometallic reagents can be highly exothermic.[4][5] Proper thermal management is crucial to prevent runaway reactions. A thorough understanding of the reaction kinetics and heat flow is necessary before scaling up.[6][7]
-
Handling of Fluorinating Reagents: While this specific synthesis may start with a pre-fluorinated building block, the synthesis of that building block can involve hazardous reagents. It is important to have appropriate handling protocols and safety measures in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in the reactor.[5] The system must be designed to handle potential pressure changes safely.
-
Material Stability: The thermal stability of all reactants, intermediates, and products should be assessed to identify any potential for decomposition under the reaction conditions.[8]
Q3: How can I minimize the formation of impurities during the scale-up process?
A3: Impurity control is a critical aspect of scaling up pharmaceutical intermediates. Key strategies include:
-
Raw Material Quality: Ensure the purity of starting materials and reagents to avoid introducing impurities at the beginning of the process.
-
Reaction Parameter Control: Tightly control reaction parameters such as temperature, addition rates, and stirring speed. Inconsistent mixing or localized "hot spots" can lead to side reactions.
-
In-Process Controls (IPCs): Implement regular in-process checks to monitor the reaction progress and the formation of any significant impurities.[9] This allows for adjustments to be made in real-time.
-
Appropriate Work-up and Purification: Design a robust work-up and purification protocol. This may involve extractions, crystallizations, or chromatography. The choice of method will depend on the physical properties of the product and its impurities.
Troubleshooting Guides
Route A: Hantzsch Thiazole Synthesis
This route typically involves the reaction of a difluoroethyl-containing α-haloketone with a thioamide.
Diagram of a potential Hantzsch synthesis workflow:
Caption: Workflow for Hantzsch Thiazole Synthesis.
Troubleshooting Table for Hantzsch Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure adequate mixing to overcome mass transfer limitations. - Verify the purity of the thioamide, as it can be unstable. |
| Product degradation. | - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Side reactions, such as the formation of oxazoles. | - Ensure the thioamide is of high quality. - Optimize the reaction solvent and temperature. | |
| High Levels of Impurities | Formation of polymeric material. | - Control the rate of addition of the α-haloketone to manage the exotherm. - Ensure efficient stirring. |
| Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants. - Increase reaction time. | |
| Poor Reproducibility at Scale | Inefficient heat transfer. | - Characterize the reaction exotherm using calorimetry.[7] - Use a reactor with a higher surface area-to-volume ratio or improve the cooling system.[10] |
| Inadequate mixing. | - Modify the agitator design or speed. - Consider using a different solvent to improve solubility. |
Experimental Protocol: Representative Hantzsch Thiazole Synthesis
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with a suitable solvent (e.g., ethanol, methanol).[1]
-
Reagent Charging: The thioamide (e.g., thiourea, 1.5 equivalents) is added to the solvent and stirred to form a suspension.[1]
-
Reaction: The α-haloacetophenone (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the stirred thioamide suspension at a controlled temperature (e.g., 25-30 °C) to manage the initial exotherm.
-
Heating and Monitoring: The reaction mixture is then heated to reflux (e.g., 70-80 °C) for a specified period (e.g., 2-4 hours). The reaction progress is monitored by an appropriate in-process control (e.g., HPLC, TLC).[1]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing an aqueous base solution (e.g., 5% sodium carbonate) to neutralize any acid formed and precipitate the product.[1]
-
Isolation: The solid product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Route B: Post-Thiazole Formation Cross-Coupling
This route involves the coupling of a 2-halothiazole with a 1,1-difluoroethyl organometallic reagent.
Diagram of a potential Cross-Coupling workflow:
Caption: Workflow for Cross-Coupling Synthesis.
Troubleshooting Table for Cross-Coupling Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | Inactive catalyst. | - Ensure the palladium catalyst is not deactivated; use a pre-catalyst if necessary. - Screen different ligands to enhance catalytic activity. |
| Poor quality of the organozinc reagent. | - Prepare the organozinc reagent fresh before use. - Ensure the starting alkyl halide is of high purity. | |
| Formation of Homocoupled Products | Suboptimal reaction conditions. | - Lower the reaction temperature. - Adjust the catalyst and ligand loading. |
| High Levels of Residual Palladium | Inefficient work-up. | - Employ a metal scavenger during the work-up phase. - Perform multiple aqueous washes. - Consider recrystallization of the final product. |
| Difficulty in Preparing the Organozinc Reagent at Scale | Initiation of zinc insertion is difficult. | - Use an activating agent for the zinc metal (e.g., I2, TMSCl). - Ensure the reaction is performed under strictly anhydrous conditions.[3] |
| Exothermic reaction upon formation. | - Control the addition rate of the alkyl halide to the zinc suspension. - Ensure adequate cooling capacity of the reactor. |
Experimental Protocol: Representative Cross-Coupling Reaction
-
Reactor Setup: A dry, inerted reactor is charged with the 2-halothiazole (e.g., 2-bromothiazole, 1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)2), and a suitable ligand (e.g., a phosphine ligand) in an anhydrous aprotic solvent (e.g., THF, DMF).[2]
-
Organozinc Addition: A solution of the pre-formed 1,1-difluoroethylzinc halide (1.2-1.5 equivalents) in the same solvent is added to the reactor at a controlled rate, maintaining the internal temperature below a specified limit (e.g., 25 °C).
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by HPLC or GC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and the organic layer is washed with brine.
-
Palladium Removal: The organic solution may be treated with a palladium scavenger (e.g., a functionalized silica gel or activated carbon) to reduce residual metal content.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield the desired this compound.
Quantitative Data Summary
The following table summarizes typical ranges for key parameters in the scale-up of similar heterocyclic syntheses. These values should be optimized for the specific synthesis of this compound.
| Parameter | Hantzsch Synthesis | Cross-Coupling | Comments |
| Typical Yield | 70-90% | 60-85% | Highly dependent on substrate and optimization. |
| Reaction Temperature | 25-100 °C | 20-80 °C | Hantzsch often requires heating; cross-coupling can sometimes be run at room temperature. |
| Reaction Time | 2-12 hours | 4-24 hours | Cross-coupling reactions can sometimes be slower. |
| Catalyst Loading (mol%) | N/A | 0.1 - 2 mol% | Lowering catalyst loading is a key goal in scale-up to reduce cost and residual metal. |
| Solvent Volume (L/kg of starting material) | 5-10 L/kg | 8-15 L/kg | Cross-coupling may require more dilute conditions. |
| Residual Palladium (ppm) | N/A | < 10 ppm | A common target for pharmaceutical intermediates. |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fauske.com [fauske.com]
- 5. helgroup.com [helgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 10. catsci.com [catsci.com]
Technical Support Center: Refining Purification Protocols for High-Purity 2-(1,1-Difluoroethyl)-1,3-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2-(1,1-Difluoroethyl)-1,3-thiazole.
Troubleshooting Guide
Problem 1: Low Recovery After Flash Column Chromatography
Q1: I am experiencing significant product loss during flash column chromatography. What are the potential causes and how can I improve my recovery?
A1: Low recovery during flash column chromatography can stem from several factors. A primary cause is the irreversible adsorption of your compound onto the silica gel. This is more likely if the compound is basic or acid-sensitive.[1] Another possibility is that the chosen eluent system is not optimal, leading to very slow elution and broad bands, which can result in loss of material.[1]
To troubleshoot this, consider the following:
-
Deactivate the Silica Gel: For basic compounds like some thiazole derivatives, it can be beneficial to "spike" the eluent with a small amount of a basic modifier like triethylamine (0.5-5%).[1] This can reduce tailing and prevent irreversible adsorption.
-
Optimize the Eluent System: Your target compound should have an Rf value between 0.2 and 0.3 on a TLC plate with the chosen eluent for optimal separation and recovery.[1] If the Rf is too low, the compound will spend too much time on the column, leading to band broadening and potential degradation.[1]
-
Proper Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. The crude sample should be loaded in a minimal volume of solvent to ensure a narrow starting band.
Problem 2: Co-elution of Impurities During Chromatography
Q2: I am unable to separate my target compound from a persistent impurity using flash chromatography. How can I improve the resolution?
A2: Achieving good separation between compounds with similar polarities can be challenging. The key is to optimize the selectivity of your chromatographic system.
-
Adjust Eluent Polarity: A common approach is to use a gradient elution instead of an isocratic one. Starting with a less polar solvent system and gradually increasing the polarity can help resolve compounds that are close in Rf value.
-
Change the Solvent System: If adjusting the polarity of a two-solvent system (e.g., hexanes/ethyl acetate) is ineffective, consider switching to a different solvent system with different selectivity. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture might alter the interactions between your compounds and the stationary phase.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like C18, depending on the properties of your compound and the impurity.
Problem 3: Product Fails to Crystallize or Oils Out
Q3: My compound will not crystallize from the chosen solvent system during recrystallization. What steps can I take to induce crystallization?
A3: Successful crystallization depends on selecting a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Solvent Selection: The ideal solvent is crucial. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed. The compound should be dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until turbidity appears, which is then cleared by adding a few drops of the hot "good" solvent before cooling.
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization.
-
Concentration: Slowly evaporating some of the solvent will increase the concentration of the solute.
-
Cooling: Ensure the solution is cooled slowly. A rapid temperature drop can lead to oiling out or the formation of very small crystals that are difficult to filter. If oiling out occurs, try re-heating the solution and cooling it more slowly, or use a more dilute solution.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I might encounter in the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common contaminants in the synthesis of heterocyclic compounds can include unreacted starting materials, by-products from side reactions, and residual solvents.[2] For thiazole synthesis, potential impurities could arise from incomplete cyclization or side reactions involving the functional groups of the precursors.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at low levels.[3] Different detectors like UV and mass spectrometry can be used for identification.[3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity and have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Q6: How should I choose between purification by chromatography and recrystallization?
A6: The choice depends on the nature of your crude product and the impurities.
-
Recrystallization is generally preferred for solid compounds when the impurities have significantly different solubilities than the product in a given solvent.[2] It is often a more scalable and cost-effective method for achieving high purity.
-
Chromatography is more versatile and can be used to separate components of a mixture, whether solid or liquid, based on their differential adsorption to a stationary phase.[2] It is particularly useful for separating mixtures with multiple components or when a suitable recrystallization solvent cannot be found.
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography of Thiazole Derivatives
| Eluent System (v/v) | Typical Rf Range for Target Compound | Notes |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | A good starting point for many heterocyclic compounds. Adjust ratio based on TLC. |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 | Useful for more polar compounds. |
| Hexanes / Ethyl Acetate + 0.5% Triethylamine | 0.2 - 0.4 | Recommended if tailing is observed on TLC, indicating a basic compound.[1] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for moderately polar compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, can offer different solubility characteristics. |
| Toluene | 111 | Nonpolar | Useful for less polar compounds. |
| Heptane | 98 | Nonpolar | Often used as the "poor" solvent in a binary system with a more polar solvent. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for a range of polarities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system where the this compound has an Rf of approximately 0.2-0.3.[1]
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin adding the eluent to the column, applying pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting logic for improving purity in flash column chromatography.
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
Comparative Bioactivity Analysis: 2-(1,1-Difluoroethyl)-1,3-thiazole and Structurally Related Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the bioactivity of 2-fluoroalkyl-1,3-thiazole derivatives as a predictive comparison for 2-(1,1-Difluoroethyl)-1,3-thiazole.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of 2-(trifluoromethyl)-1,3-thiazole derivatives against a range of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative 2-(trifluoromethyl)-1,3-thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | Melanoma (C32) | 24.4 | [1] |
| Melanoma (A375) | 25.4 | [1] | |
| Prostate (DU145) | >100 | [1] | |
| Breast (MCF-7/WT) | 71.9 | [1] | |
| 8c | Lung (A-549) | 48% inhibition at 5 µg/mL | [2] |
| 8f | Lung (A-549) | 40% inhibition at 5 µg/mL | [2] |
Note: Direct comparison of percentage inhibition and IC₅₀ values should be made with caution as they represent different experimental endpoints.
Putative Signaling Pathway: PI3K/mTOR Inhibition
The anticancer activity of some thiazole derivatives has been linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: Putative inhibition of the PI3K/mTOR signaling pathway by fluoroalkyl-thiazole derivatives.
Antimicrobial Activity
Fluorinated thiazole derivatives have also demonstrated promising activity against various bacterial and fungal pathogens. The introduction of fluorine can enhance the antimicrobial potency of the thiazole scaffold.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative fluorinated thiazole derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 8c | Staphylococcus aureus | >100 | [3] |
| Bacillus subtilis | >100 | [3] | |
| Escherichia coli | >100 | [3] | |
| Candida albicans | >100 | [3] | |
| Fluorinated 2-pyrazolin-1-ylthiazole | Staphylococcus aureus | 23 (inhibition zone in mm) | [3] |
| Klebsiella pneumoniae | 24 (inhibition zone in mm) | [3] | |
| Pseudomonas aeruginosa | 24 (inhibition zone in mm) | [3] | |
| Escherichia coli | 24 (inhibition zone in mm) | [3] |
Note: Inhibition zone diameters provide a qualitative measure of antimicrobial activity and are not directly comparable to MIC values.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
Detailed Method:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While direct experimental data for this compound remains elusive, the available data for structurally related 2-fluoroalkyl-1,3-thiazole derivatives strongly suggest its potential as a bioactive molecule. The presence of the difluoroethyl group is anticipated to confer favorable pharmacological properties. The comparative data presented in this guide indicate that this class of compounds warrants further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The provided experimental protocols offer a standardized framework for the future evaluation of this compound and other novel thiazole derivatives.
References
Comparative Guide to Analytical Method Validation for 2-(1,1-Difluoroethyl)-1,3-thiazole
This guide provides a comparative overview of analytical methodologies for the validation of 2-(1,1-Difluoroethyl)-1,3-thiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The focus is on providing researchers, scientists, and drug development professionals with a framework for selecting and validating appropriate analytical techniques for quantification and quality control.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][2][3]
This guide compares two common chromatographic techniques for the analysis of small organic molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[4][5] For thiazole derivatives, reversed-phase HPLC with UV detection is a common approach.[5][6] Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. Given the likely volatility of a difluoroethyl-substituted thiazole, GC presents a viable alternative to HPLC.[7][8]
The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-FID.
Protocol A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Standard Solutions: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 254 nm is common for thiazole derivatives).
-
Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 10 minutes).
4. Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a solution of the reference standard, and a sample spiked with potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Analyze a series of at least five concentrations of the reference standard covering the expected range of the samples. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Protocol B: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a GC-FID method for the analysis of this compound.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column suitable for polar compounds (e.g., a polyethylene glycol or a mid-polarity phenyl-arylene type column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Solutions:
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen and Air (for FID).
-
A suitable solvent for sample dissolution (e.g., dichloromethane or ethyl acetate, GC grade).
-
This compound reference standard.
-
Standard Solutions: Prepare a stock solution of the reference standard in the chosen solvent and dilute to create a series of calibration standards.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1 minute, then ramp at a rate of 10 °C/min to a final temperature (e.g., 200 °C) and hold for 2 minutes. The program should be optimized for good separation.
-
Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: e.g., 20:1 (to be optimized).
4. Validation Procedure:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a similar manner to the HPLC-UV method, with adjustments appropriate for the GC-FID technique. For example, robustness testing would involve varying parameters like oven temperature ramp rate, injector temperature, and carrier gas flow rate.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics and validation parameters for the two proposed analytical methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Specificity | High, demonstrated by the separation of the analyte from potential impurities and degradation products. | High, based on the retention time and the selective response of the FID to organic compounds. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999 for a range of concentrations.[9] | Typically ≥ 0.999 over a wide dynamic range. |
| Range | Dependent on the detector response, typically in the µg/mL to mg/mL range. | Can cover a broad range from ng/mL to µg/mL. |
| Accuracy (% Recovery) | Generally expected to be within 98-102%.[10] | Generally expected to be within 98-102%. |
| Precision (% RSD) | Repeatability (Intra-assay): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.[2] | Repeatability (Intra-assay): ≤ 1.5%. Intermediate Precision: ≤ 2.5%. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can be lower than HPLC-UV, often in the pg/mL range. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range. | Can be lower than HPLC-UV, often in the high pg/mL to low ng/mL range. |
| Robustness | Method should remain unaffected by small, deliberate variations in mobile phase composition, pH, and temperature. | Method should be stable against minor changes in oven temperature program, gas flow rates, and injection parameters. |
Visualization of Workflows
Diagrams created using Graphviz illustrate the logical flow of the analytical method validation process and the specific workflows for the HPLC and GC methods.
Caption: General workflow for analytical method validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas-liquid chromatographic determination of thiabendazole and methyl 2-benzimidazole carbamate in fruits and crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(1,1-Difluoroethyl)-1,3-thiazole Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound 2-(1,1-Difluoroethyl)-1,3-thiazole against established drugs, leveraging available data on analogous thiazole-containing compounds. The thiazole ring is a core structural motif in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5] This document outlines potential therapeutic applications, comparative efficacy, and the experimental protocols necessary for a rigorous evaluation.
Introduction to this compound
While specific experimental data for this compound is not extensively available in current literature, its structural components—a thiazole ring and a difluoroethyl group—suggest potential biological activity. The thiazole moiety is a key pharmacophore in many bioactive compounds, and the incorporation of fluorine atoms often enhances metabolic stability and binding affinity.[1] This guide will focus on a hypothetical anticancer application, drawing comparisons with the established tyrosine kinase inhibitor, Dasatinib, which also features a thiazole core.[6][7][8]
Comparative Efficacy: A Hypothetical Anticancer Profile
Based on the known anticancer properties of many thiazole derivatives, we hypothesize that this compound could exhibit inhibitory activity against specific cancer cell lines.[1][6][9] The following table presents hypothetical IC50 values from a simulated in vitro cytotoxicity study against human cancer cell lines, comparing our compound of interest with Dasatinib.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| This compound (Hypothetical) | 8.5 | 12.3 | 0.5 |
| Dasatinib (Established) | 15.2 | 25.8 | 0.006 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Dasatinib values are representative of literature findings.
Experimental Protocols
A thorough comparative study would necessitate rigorous experimental validation. Below are the detailed methodologies for key experiments.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: MCF-7, A549, K562.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The test compounds (this compound and Dasatinib) are dissolved in DMSO and added to the wells in a series of increasing concentrations. A vehicle control (DMSO) is also included.
-
Plates are incubated for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compounds against specific tyrosine kinases (e.g., BCR-ABL, SRC family kinases).
-
Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are determined by measuring the compound's ability to inhibit kinase activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway targeted by many anticancer drugs and a general workflow for comparative drug evaluation.
Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways often dysregulated in cancer.
Caption: General experimental workflow for the evaluation of a novel therapeutic compound.
Conclusion
The thiazole scaffold remains a promising area for the development of novel therapeutics.[1][4] While this compound is a hypothetical compound for the purposes of this guide, the outlined comparative framework provides a robust methodology for its evaluation should it be synthesized. The provided experimental protocols and illustrative diagrams serve as a foundation for researchers to design and execute comprehensive studies to ascertain the therapeutic potential of new chemical entities in this class. Future investigations should focus on a broad panel of cancer cell lines and in vivo models to fully characterize the efficacy and safety profile of novel thiazole derivatives.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating the Structure-Activity Relationship of 2-(1,1-Difluoroethyl)-1,3-thiazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-(1,1-difluoroethyl)-1,3-thiazole analogs, a novel class of compounds with potential therapeutic applications. Due to the emerging nature of this specific scaffold, publicly available structure-activity relationship (SAR) data is limited. This guide will focus on the available information and provide a framework for future investigation.
The 2-(1,1-difluoroethyl) moiety is a key structural feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the thiazole ring. The 1,3-thiazole core, a common scaffold in medicinal chemistry, provides a versatile platform for further structural modifications.
Comparison of Biological Activity
While a comprehensive SAR table for a broad series of this compound analogs is not yet publicly available, preliminary findings from patent literature suggest their potential as modulators of specific biological targets, particularly in the context of inflammatory and autoimmune diseases.
One of the potential targets identified for this class of compounds is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key protein in the inflammatory signaling cascade. Inhibition of IRAK4 is a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Below is a generalized table illustrating the hypothetical SAR of this compound analogs based on common medicinal chemistry principles, which would require experimental validation.
| Compound ID | R1-Substituent (Position 4) | R2-Substituent (Position 5) | IRAK4 Inhibition (IC50, nM) - Hypothetical |
| 1a | -H | -H | >1000 |
| 1b | -Methyl | -H | 850 |
| 1c | -Phenyl | -H | 500 |
| 1d | -4-Fluorophenyl | -H | 350 |
| 1e | -H | -Bromo | 900 |
| 1f | -Methyl | -Bromo | 700 |
| 1g | -Phenyl | -Bromo | 450 |
| 1h | -4-Fluorophenyl | -Bromo | 200 |
This data is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation.
Experimental Protocols
To experimentally determine the SAR of these analogs, the following methodologies would be crucial:
Synthesis of this compound Analogs
A general synthetic route would likely involve the construction of the thiazole ring via a Hantzsch-type condensation reaction.
-
Preparation of 2,2-difluoropropanethioamide: Treatment of 2,2-difluoropropionitrile with a source of hydrogen sulfide, such as sodium hydrosulfide, in a suitable solvent.
-
Condensation with α-haloketones: Reaction of 2,2-difluoropropanethioamide with various substituted α-haloketones (e.g., phenacyl bromides, chloroacetone) to yield the corresponding 2-(1,1-difluoroethyl)-4-substituted-1,3-thiazole analogs. Further modifications at position 5 could be achieved through subsequent functional group transformations.
In Vitro IRAK4 Inhibition Assay
A biochemical assay would be employed to determine the in vitro potency of the synthesized analogs against IRAK4.
-
Reagents: Recombinant human IRAK4 enzyme, ATP, a suitable peptide substrate (e.g., a fluorescently labeled peptide), and the test compounds.
-
Procedure: The assay would be performed in a microplate format. The IRAK4 enzyme would be incubated with the test compounds at various concentrations for a defined period. The enzymatic reaction would be initiated by the addition of ATP and the peptide substrate.
-
Detection: The extent of substrate phosphorylation would be measured, typically through a change in fluorescence or luminescence.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated by fitting the dose-response data to a suitable sigmoidal model.
Logical Relationships in SAR
The following diagram illustrates the logical workflow for a typical SAR study of this compound class.
Caption: Workflow for the structure-activity relationship (SAR) study of novel chemical entities.
Signaling Pathway
The inhibition of IRAK4 by this compound analogs would interrupt a critical inflammatory signaling pathway.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
In Vivo Therapeutic Effects of 2-(1,1-Difluoroethyl)-1,3-thiazole: A Comparative Analysis
A comprehensive evaluation of the in vivo therapeutic efficacy of 2-(1,1-Difluoroethyl)-1,3-thiazole remains to be conducted, as specific preclinical data for this compound is not yet available in the public domain. While the broader class of 1,3-thiazole derivatives has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological profile of the 2-(1,1-difluoroethyl) substituted variant is currently uncharacterized.
The 1,3-thiazole ring is a core structural motif in numerous clinically approved drugs, valued for its metabolic stability and ability to engage with a variety of biological targets.[1][2] The introduction of a difluoroethyl group at the 2-position is a chemical modification that can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. However, without direct experimental evidence, any potential therapeutic advantages of this specific substitution remain speculative.
This guide will, therefore, focus on the established therapeutic effects of structurally related 1,3-thiazole compounds to provide a contextual framework for the potential applications of this compound. We will present comparative data from in vivo studies of other 1,3-thiazole derivatives and outline the experimental protocols typically employed in such investigations.
Comparative Analysis of 1,3-Thiazole Derivatives in Preclinical Models
To illustrate the potential therapeutic avenues for novel thiazole compounds, this section summarizes the in vivo efficacy of various 1,3-thiazole derivatives in different disease models.
| Compound Class | Disease Model | Key Efficacy Parameters | Reference Compound(s) |
| Anti-inflammatory Thiazoles | Carrageenan-induced paw edema in rats | Inhibition of paw volume, reduction in inflammatory cytokine levels (e.g., TNF-α, IL-6) | Indomethacin, Meloxicam |
| Anticancer Thiazoles | Human tumor xenografts in immunodeficient mice (e.g., breast, colon) | Tumor growth inhibition, induction of apoptosis, reduction of angiogenesis | 5-Fluorouracil, Cisplatin |
| Antimicrobial Thiazoles | Systemic bacterial infection in mice | Increased survival rate, reduction in bacterial load in target organs | Ofloxacin, Vancomycin |
| Antifungal Thiazoles | Systemic candidiasis in mice | Increased survival rate, reduction in fungal burden in kidneys and other organs | Fluconazole, Ketoconazole |
Experimental Protocols for In Vivo Validation
The following are standardized protocols commonly used to assess the therapeutic effects of novel compounds in animal models.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
Objective: To evaluate the acute anti-inflammatory effects of a test compound.
Methodology:
-
Male Wistar rats (180-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, vehicle control, or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Human Tumor Xenograft Model (Anticancer Activity)
Objective: To assess the in vivo antitumor efficacy of a test compound.
Methodology:
-
Human cancer cells (e.g., MCF-7 for breast cancer) are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (vehicle control, test compound, reference drug).
-
The test compound is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, related thiazole compounds have been shown to modulate key inflammatory and cell survival pathways.
Figure 1: Potential inhibitory effect of a 1,3-thiazole derivative on the NF-κB signaling pathway.
Experimental Workflow for In Vivo Drug Evaluation
The process of evaluating a novel compound like this compound in vivo follows a structured workflow.
Figure 2: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.
References
Navigating Kinase Inhibition: A Comparative Analysis of 2-(1,1-Difluoroethyl)-1,3-thiazole and Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. This guide provides a comparative analysis of the specificity and cross-reactivity of the thiazole-based compound, 2-(1,1-Difluoroethyl)-1,3-thiazole, against established multi-kinase inhibitors. Due to the limited publicly available data on this specific difluoroethyl-thiazole derivative, this guide will leverage data from structurally similar thiazole-containing compounds, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to provide a representative comparison with the well-characterized inhibitors, Sunitinib and Dasatinib.
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.[2] This guide will delve into the critical aspects of inhibitor performance: specificity and cross-reactivity. Specificity, the ability of a drug to interact with its intended target, is crucial for efficacy, while cross-reactivity, the binding to off-target molecules, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.
Comparative Analysis of Kinase Inhibitor Specificity
| Inhibitor Class | Representative Compound/Drug | Primary Target(s) | VEGFR-2 IC50 (nM) | Key Off-Targets and IC50 (nM) |
| Thiazole-Based Inhibitor | Thiazolyl-pyrazoline derivative | VEGFR-2, EGFR | 43.0[3] | EGFR (32.5)[3] |
| Multi-Kinase Inhibitor | Sunitinib | VEGFRs, PDGFRs, c-KIT | 2[4] | PDGFRβ (80), c-KIT (2)[4] |
| Multi-Kinase Inhibitor | Dasatinib | BCR-ABL, SRC family | 1.6 (in-cell) | BCR-ABL (<1), SRC (0.8), c-KIT (12), PDGFRβ (28) |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for Assessing Kinase Inhibitor Specificity and Cross-Reactivity
The determination of a kinase inhibitor's specificity profile is a critical step in its development. A variety of robust biochemical and cell-based assays are employed for this purpose.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. These assays are essential for determining the intrinsic potency of an inhibitor against a specific target.
1. HTScan® Kinase Assay: This is a high-throughput screening platform that utilizes a primary antibody to detect the phosphorylated peptide substrate of a specific kinase. The assay is typically performed in a 96-well or 384-well plate format, making it suitable for screening large compound libraries against a panel of kinases. The signal is detected using a secondary antibody conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal.[5]
2. Kinase-Glo® Luminescent Kinase Assay: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The principle is based on the fact that as a kinase phosphorylates its substrate, ATP is consumed. The remaining ATP is then used by luciferase to generate a luminescent signal. A lower luminescence signal indicates higher kinase activity and therefore weaker inhibition. This assay is known for its high sensitivity and broad applicability across different kinases.[1]
3. Mobility Shift Assay (MSA): In this assay, a peptide substrate is incubated with a kinase and ATP. The phosphorylated product is then separated from the unphosphorylated substrate based on differences in their electrophoretic mobility. The extent of phosphorylation, and thus kinase activity, can be quantified by measuring the intensity of the bands corresponding to the phosphorylated and unphosphorylated peptides.[6]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by assessing their effects on kinase signaling pathways within a living cell.
1. Western Blotting: This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates within cells treated with an inhibitor. A reduction in the phosphorylation of the target protein indicates successful inhibition of the kinase in a cellular environment.[7]
2. Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the inhibitor, heated to a specific temperature, and the amount of soluble target protein remaining is quantified, typically by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates direct binding.
3. Chemoproteomics: This powerful approach allows for the unbiased profiling of a compound's targets across the entire proteome of a cell or tissue. It typically involves using an affinity matrix, such as "kinobeads," which are beads coated with a mixture of non-selective kinase inhibitors. These beads are used to pull down kinases from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound, which will compete with the kinobeads for binding to its target kinases. The proteins that are pulled down are then identified and quantified using mass spectrometry. This method can reveal both on-target and off-target interactions in a single experiment.[8][9]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Profiling.
Caption: Simplified VEGFR-2 Signaling Pathway.
Conclusion
The development of selective kinase inhibitors is a complex endeavor that requires a thorough understanding of a compound's interaction with the human kinome. While specific data for this compound is not yet widely available, the broader class of thiazole-containing compounds has demonstrated significant potential as kinase inhibitors, particularly targeting VEGFR-2. By comparing the characteristics of these representative thiazole derivatives with well-established multi-kinase inhibitors like Sunitinib and Dasatinib, researchers can gain valuable insights into the potential advantages and disadvantages of different inhibitor scaffolds. The use of a comprehensive suite of biochemical and cell-based assays is essential to fully characterize the specificity and cross-reactivity of any new kinase inhibitor, ultimately guiding the development of safer and more effective targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
Benchmarking Novel Thiazole Compounds: A Comparative Performance Analysis of 2-(1,1-Difluoroethyl)-1,3-thiazole Against Industry Standards in Oncology
For Immediate Release
In the competitive landscape of drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. This guide provides a comprehensive performance benchmark of the novel compound 2-(1,1-Difluoroethyl)-1,3-thiazole against established industry standards in the context of oncological research. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The introduction of a difluoroethyl group at the 2-position is a strategic modification aimed at improving metabolic stability and target engagement, common enhancements sought in modern drug design.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this and similar fluorinated heterocyclic compounds. All quantitative data, while illustrative due to the novelty of this compound, is presented in clearly structured tables. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate comparative studies.
Performance Against an Industry Standard: Antiproliferative Activity
To contextualize the potential of this compound, its hypothetical performance is benchmarked against a widely recognized industry standard, Sorafenib , a multi-kinase inhibitor used in the treatment of various cancers.[4] The following table summarizes the inhibitory activity against a panel of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | A375P (Melanoma) | Sub-micromolar (e.g., 0.85) | >10 |
| NCI-60 Panel | Broad Activity | Variable | |
| Sorafenib (Industry Standard) | A375P (Melanoma) | Micromolar (e.g., 2.5) | ~5 |
| NCI-60 Panel | Broad Activity | Variable |
Note: The data for this compound is hypothetical and based on the superior potency observed in some novel imidazo[2,1-b]thiazole derivatives when compared to Sorafenib.[4] The NCI-60 panel is a standard set of 60 human cancer cell lines used by the National Cancer Institute for drug screening.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to ascertain the performance of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A375P melanoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of this compound or the standard drug (Sorafenib) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
For assessing potential antimicrobial activity, the broth microdilution method is a standard protocol to determine the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the synthesis routes for 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Fluorinated Heterocycle
The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The target molecule, 2-(1,1-difluoroethyl)-1,3-thiazole, represents a valuable building block for the development of novel therapeutic agents. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental insights and quantitative data to inform research and development efforts.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the construction of the thiazole ring with the pre-functionalized difluoroethyl group at the C2 position. The most prominent and versatile approach for thiazole synthesis is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or a suitable equivalent.
Therefore, a key challenge in the synthesis of the target molecule is the preparation of the requisite 2,2-difluorothiobutyramide precursor. This guide will explore a plausible and efficient pathway commencing from the commercially available 2,2-difluorobutanoic acid.
Proposed Primary Synthetic Route: Hantzsch Thiazole Synthesis
The most logical and likely successful route to this compound involves a three-step sequence:
-
Amidation of 2,2-difluorobutanoic acid to produce 2,2-difluorobutyramide.
-
Thionation of the resulting amide using a thionating agent, such as Lawesson's reagent, to yield 2,2-difluorothiobutyramide.
-
Hantzsch cyclization of the thioamide with a suitable C2 synthon, like chloroacetaldehyde, to form the final this compound.
This proposed pathway is illustrated in the workflow diagram below.
A Guide to Confirming the Mechanism of Action of Novel Thiazole Compounds: A Case Study Approach for 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, a novel compound such as 2-(1,1-Difluoroethyl)-1,3-thiazole represents a promising candidate for drug discovery. However, elucidating the precise mechanism of action (MoA) is a critical step in its development.[3]
This guide provides a systematic workflow using genetic and molecular approaches to identify the cellular target(s) and signaling pathways modulated by a novel thiazole derivative, using the hypothetical compound this compound as an example. We will compare the potential activities of this compound with other known thiazole derivatives, supported by experimental data from the literature.
Phase 1: Initial Phenotypic Screening and Hypothesis Generation
The first step in characterizing a novel compound is to determine its biological effect through broad phenotypic screening. This involves exposing various cell lines (e.g., cancer cell lines, bacterial strains, fungal strains) to the compound and observing its effects on cell viability, proliferation, or other relevant phenotypes.
The biological activity of thiazole derivatives can vary significantly based on their substitution patterns. The table below summarizes the activities of several classes of thiazole compounds to provide a comparative context for our hypothetical compound.
| Thiazole Derivative Class | Biological Activity | Example Compound(s) | Reported IC50/MIC Values | Reference(s) |
| Anticancer Thiazoles | Cytotoxicity against cancer cell lines | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2) | [4] |
| Tubulin Polymerization Inhibition | 2-substituted N-(4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl)acetamide derivatives | IC50 = 2.00 µM | [5] | |
| Antimicrobial Thiazoles | Antibacterial | Phenylazetidine-integrated thiazole derivatives | MIC = 6.25 µg/mL (S. aureus, E. coli) | [6] |
| Antifungal (Anti-Candida) | 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | MIC = 3.9 µg/mL (C. albicans) | [7] | |
| Enzyme Inhibitory Thiazoles | Monoamine Oxidase (MAO-B) Inhibition | Dihydroxy-substituted phenyl-thiazole derivatives | IC50 = 0.025 µM | [8] |
Phase 2: Target Identification and Deconvolution
Once a consistent phenotype is observed, the next crucial phase is to identify the direct molecular target(s) of the compound. This process, often called target deconvolution, can be approached using a combination of genetic, proteomic, and computational methods.[7][9][10]
The following diagram illustrates a generalized workflow for identifying the molecular target of a novel compound.
Caption: A generalized workflow for mechanism of action studies.
1. MTT Assay for Cytotoxicity Screening
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells.[4]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 48 hours at 37°C in a 5% CO2 environment.[4]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. CRISPR/Cas9-Based Genetic Screening
-
Principle: A genome-wide CRISPR knockout screen can identify genes that, when inactivated, confer resistance or sensitivity to the compound, thus pointing to the drug's target or pathway.[7][11]
-
Protocol:
-
Transduce a population of Cas9-expressing cells with a genome-wide guide RNA (gRNA) library.
-
Select for successfully transduced cells.
-
Split the cell population into a treatment group (exposed to this compound) and a control group.
-
After a period of cell growth, harvest the cells and isolate genomic DNA.
-
Amplify the gRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the representation of each gRNA in the treatment and control populations.
-
Genes whose gRNAs are depleted in the treatment group are essential for the drug's activity, while enriched gRNAs indicate genes that confer resistance when knocked out.
-
3. Affinity Chromatography and Mass Spectrometry
-
Principle: This biochemical approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[12][13]
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization onto beads (e.g., sepharose beads).
-
Incubate the immobilized compound with a cell lysate.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Phase 3: Target Validation and Pathway Elucidation
Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. This involves demonstrating direct engagement of the target by the compound and showing that modulation of the target recapitulates the compound's phenotype.
Based on the known activities of other anticancer thiazole derivatives, a plausible mechanism of action for our hypothetical compound could be the inhibition of a key signaling pathway involved in cell proliferation, such as the VEGFR-2 pathway.[4]
Caption: A hypothetical VEGFR-2 signaling pathway inhibited by the compound.
1. Kinase Inhibition Assay
-
Principle: If the identified target is a kinase (e.g., VEGFR-2), a direct enzyme inhibition assay can be performed to determine if the compound inhibits its activity.
-
Protocol:
-
In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luminescent assay.
-
Calculate the IC50 value for kinase inhibition.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: This assay assesses target engagement in a cellular context. The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A shift to a higher melting temperature for the target protein in the presence of the compound indicates direct binding.
-
By following this systematic approach, researchers can move from an initial phenotypic observation to a confirmed mechanism of action for novel compounds like this compound. This detailed understanding is essential for optimizing lead compounds, predicting potential side effects, and ultimately developing safe and effective therapeutics. developing safe and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic Strategies for Identifying New Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. nuvisan.com [nuvisan.com]
- 8. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 11. editco.bio [editco.bio]
- 12. criver.com [criver.com]
- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
peer-reviewed studies validating the efficacy of 2-(1,1-Difluoroethyl)-1,3-thiazole
An objective comparison of the biological efficacy of a specific subclass of thiazole derivatives, namely 2-(hydrazinyl)-1,3-thiazoles, is presented below. Due to the absence of peer-reviewed studies on the efficacy of 2-(1,1-Difluoroethyl)-1,3-thiazole in the available literature, this guide focuses on structurally related and well-researched thiazole compounds to provide a relevant comparative analysis for researchers, scientists, and drug development professionals. The following sections detail the anti-cancer properties of these compounds, supported by experimental data and methodologies from published studies.
Comparative Efficacy of 2-(Hydrazinyl)-1,3-Thiazole Derivatives in Breast Cancer
Recent studies have highlighted the potential of 2-(hydrazinyl)-1,3-thiazole derivatives as potent anti-proliferative agents against breast cancer cell lines.[1][2] These compounds have been synthesized and evaluated for their cytotoxic effects, with some demonstrating greater efficacy than established anti-cancer drugs.
Quantitative Data Summary
The anti-proliferative activity of synthesized 2-(hydrazinyl)-1,3-thiazole analogues was assessed against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below for comparison. Staurosporine (STU), a known protein kinase inhibitor, was used as a reference compound.
| Compound | Structure | Target Cell Line | IC₅₀ (µM)[1] |
| Compound 3c | 2-(2-benzylidenehydrazinyl)-4-phenyl-1,3-thiazole | MCF-7 | 13.66 |
| Compound 4 | N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide | MCF-7 | 5.73 |
| Staurosporine (STU) | N/A (Reference Drug) | MCF-7 | 6.77 |
Key Observation: Compound 4 exhibited the most potent anticancer activity, with a lower IC₅₀ value than the reference drug Staurosporine, indicating higher efficacy. The replacement of the 2-benzylidenehydrazineyl moiety in compound 3c with an acetyl group in compound 4 resulted in a significant enhancement of anti-proliferative activity.[1]
Experimental Protocols
The following methodologies were employed in the studies to evaluate the efficacy of the 2-(hydrazinyl)-1,3-thiazole derivatives.
Synthesis of 4-Substituted-2-Hydrazineylthiazole Derivatives
The general synthetic route for the target thiazole compounds involves a two-step process:
-
Thiosemicarbazone formation: Reaction of thiosemicarbazide with various aldehydes in absolute ethanol with a few drops of glacial acetic acid under reflux.
-
Heterocyclization: Reaction of the resulting thiosemicarbazone derivatives with appropriately substituted phenacyl bromide derivatives to yield the final hydrazinyl-1,3-thiazole products.[3]
Assessment of Anti-Proliferative Activity
The anti-proliferative activity of the synthesized compounds against the MCF-7 breast cancer cell line was determined using the following workflow:
Workflow for assessing anti-proliferative activity.
Mechanism of Action: Potential Signaling Pathways
While the precise mechanism of action for these specific compounds is under investigation, related 2-(2-hydrazinyl)-1,3-thiazole analogues have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[2] One such proposed mechanism involves the inhibition of histone acetyltransferase (HAT) activity.
Proposed inhibition of HAT signaling pathway.
The inhibition of HATs by these thiazole derivatives can prevent the acetylation of histones, leading to a more condensed chromatin structure. This can, in turn, suppress the transcription of genes that are critical for cancer cell proliferation and survival.[2]
Conclusion
The 2-(hydrazinyl)-1,3-thiazole scaffold represents a promising area for the development of novel anti-cancer agents.[1][2] The data presented herein indicates that specific structural modifications to this scaffold can lead to compounds with potent anti-proliferative activity against breast cancer cells, in some cases exceeding the efficacy of established drugs. Further research into the mechanism of action and structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1,1-Difluoroethyl)-1,3-thiazole: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 2-(1,1-Difluoroethyl)-1,3-thiazole, ensuring the safety of personnel and compliance with regulatory standards.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is essential to minimize risks associated with this compound.
Hazard and Exposure Data
It is imperative to be aware of the hazards associated with this compound before handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | P260, P280, P301+312[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | P280, P302+P352, P332+P313, P362[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405[2] |
| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness.[1] | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles or a face shield.[3] All handling of this substance should be conducted in a certified chemical fume hood.[3]
2. Waste Segregation:
-
Due to its halogenated nature (containing fluorine), this compound must be disposed of as halogenated organic waste.[3][4]
-
Do not mix with non-halogenated organic waste or other waste streams.
3. Waste Collection:
-
Small Quantities: For residual amounts, carefully transfer the material to a designated, closable, and clearly labeled "Halogenated Organic Waste" container.[1][3][4]
-
Large Quantities: If dealing with larger volumes, use a dedicated waste container specifically for this compound or compatible halogenated compounds. Ensure the container is in good condition and compatible with the chemical.
4. Labeling:
-
The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound".[1]
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]
-
Keep the container tightly closed.[5]
6. Disposal Request:
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][6]
7. Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[7]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
Do not allow the substance to enter drains or waterways.[1][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-(1,1-Difluoroethyl)-1,3-thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1,1-Difluoroethyl)-1,3-thiazole was located. The following guidance is a synthesis of safety information for structurally related thiazole compounds. It is imperative to treat this chemical with caution and handle it in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment. Thiazole and its derivatives can be flammable and may cause skin, eye, and respiratory irritation[1][2].
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing.[3] | To protect eyes from splashes and vapors that can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., PVC, Neoprene, Nitrile, or Butyl rubber).[3][4] Glove selection should be based on the specific laboratory operations, considering breakthrough time and degradation. | To prevent skin contact, which may cause irritation[1]. The suitability of a glove type depends on usage frequency and duration[3]. |
| Skin and Body Protection | A flame-retardant lab coat or overalls should be worn.[3] For larger quantities or procedures with a high risk of splashing, a PVC apron is recommended.[3] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., Type AB) should be used.[3][5] | To prevent inhalation of potentially harmful vapors which may cause respiratory irritation[1]. |
Operational Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and ensure the stability of the compound.
Handling Procedures:
-
Work Area: All work with this compound should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ignition Sources: Thiazole compounds can be flammable[2]. Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
Personal Hygiene: Avoid all personal contact, including inhalation[3]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3][7].
-
Container Handling: Keep containers securely sealed when not in use[7]. Ground and bond containers when transferring material to prevent static discharge[2].
Storage Plan:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[2][5][7].
-
Containers: Store in the original, tightly closed container[2][3]. Ensure containers are clearly labeled and checked regularly for leaks[7].
Spill Management and Disposal Plan
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: In the event of a major spill, evacuate the immediate area and move upwind[3].
-
Alert: Notify your supervisor and institutional safety office immediately[3].
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For minor spills, remove all ignition sources[3]. Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[7].
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[7][8].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: Wear the full recommended PPE, including respiratory protection, during the entire cleanup process[7].
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Dispose of contaminated materials, including absorbent materials and used PPE, in a clearly labeled, sealed container for hazardous waste[1][8].
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways[6].
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[5].
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[1][5].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
Fire Fighting Measures:
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide to extinguish a fire[3].
-
Hazards: The liquid and vapor may be flammable[3]. Combustion may produce hazardous products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[3][8].
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA)[8].
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
